1-(2,6-Dimethylphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBCZCBZGPSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175692 | |
| Record name | 2',6'-Dimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-76-9 | |
| Record name | 1-(2,6-Dimethylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-Dimethylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',6'-Dimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',6'-dimethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2',6'-Dimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2',6'-Dimethylacetophenone. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, quality control, and computational modeling. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a logical workflow for the characterization of aromatic ketones.
Core Physicochemical Properties
2',6'-Dimethylacetophenone is an aromatic ketone with the chemical formula C₁₀H₁₂O.[1][2][3] It is also known by its IUPAC name, 1-(2,6-dimethylphenyl)ethanone.[1]
Quantitative Data Summary
The key physicochemical properties of 2',6'-Dimethylacetophenone are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2142-76-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Clear Liquid | [4] |
| Melting Point | 23.50 °C | [1] |
| Boiling Point | 72.00 °C | [1] |
| Density | 0.982 g/cm³ | [1] |
| Flash Point | 85.60 °C | [1] |
Table 2: Spectroscopic Data Overview
While specific spectral data can vary slightly based on the solvent and instrumentation, the availability of standard spectra for 2',6'-Dimethylacetophenone is crucial for its identification and characterization.
| Spectroscopic Technique | Data Availability |
| ¹H NMR | Available[5][6] |
| ¹³C NMR | Available[5] |
| Infrared (IR) Spectroscopy | Available[5] |
| Mass Spectrometry (MS) | Available[5] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like 2',6'-Dimethylacetophenone.
Melting Point Determination
The melting point is a critical indicator of purity for a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of 2',6'-Dimethylacetophenone
Procedure:
-
Sample Preparation: A small amount of the solidified compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7][8]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8] For a pure compound, this range should be narrow, typically within 1-2°C.
Boiling Point Determination
The boiling point is a key physical constant for a liquid.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid sample of 2',6'-Dimethylacetophenone
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in the test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[9][10][11]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath (e.g., mineral oil in a Thiele tube).[11]
-
Heating: The apparatus is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Observation: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Density Determination
The density of a liquid can be determined by measuring its mass and volume.
Apparatus:
-
Pycnometer or a volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Liquid sample of 2',6'-Dimethylacetophenone
Procedure:
-
Mass of Empty Vessel: The mass of a clean and dry pycnometer or volumetric flask is accurately measured using an analytical balance.[12][13]
-
Mass of Vessel with Sample: The vessel is filled with the liquid sample up to the calibration mark, ensuring there are no air bubbles. The exterior of the vessel is wiped dry, and its mass is measured again.[12][13]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel. The density is then calculated by dividing the mass of the liquid by its known volume (the volume of the pycnometer or volumetric flask).[12]
Solubility Determination
Understanding the solubility of a compound is essential for purification, formulation, and designing reaction conditions.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
A range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)
Procedure:
-
Sample and Solvent Addition: A small, measured amount of 2',6'-Dimethylacetophenone (e.g., 20-30 mg or a few drops) is placed in a test tube.[14]
-
Solvent Addition and Mixing: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube. The mixture is then agitated vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[14]
-
Observation: The mixture is observed to determine if the compound has dissolved completely. Solubility is often categorized qualitatively (e.g., soluble, partially soluble, insoluble).[15]
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities and pH to build a comprehensive solubility profile. For instance, solubility in acidic or basic aqueous solutions can indicate the presence of basic or acidic functional groups, respectively.[16]
Visualizations
Logical Workflow for Aromatic Ketone Characterization
The following diagram illustrates a typical workflow for the identification and characterization of an unknown aromatic ketone sample, such as 2',6'-Dimethylacetophenone.
Caption: Workflow for the Characterization of an Aromatic Ketone.
References
- 1. 2',6'-Dimethylacetophenone | 2142-76-9 | FD67493 [biosynth.com]
- 2. 2',6'-dimethylacetophenone [webbook.nist.gov]
- 3. 2',6'-dimethylacetophenone [webbook.nist.gov]
- 4. 2',6'-Dimethylacetophenone | CymitQuimica [cymitquimica.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,6-DIMETHYLACETOPHENONE(2142-76-9) 1H NMR [m.chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: 1-(2,6-Dimethylphenyl)ethanone (CAS: 2142-76-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic data for 1-(2,6-Dimethylphenyl)ethanone are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2142-76-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [1][2][3] |
| Appearance | Colorless to slightly yellow liquid or solid | |
| Melting Point | 23.5 °C | [4] |
| Boiling Point | 72 °C | [4] |
| Density | 0.982 g/cm³ | [4] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | |
| Flash Point | 85.6 °C | [4] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | Specific peak assignments are not detailed in the provided results, but spectra are available for reference. | |
| ¹³C NMR (CDCl₃) | Specific peak assignments are not detailed in the provided results, but spectra are available for reference. | |
| Infrared (IR) | The full IR spectrum should be consulted for a complete analysis of characteristic peaks. | |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. |
Synthesis and Characterization
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under an inert atmosphere. Cool the mixture to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 eq) dropwise to the stirred suspension of aluminum chloride in dichloromethane.
-
Addition of 1,3-Dimethylbenzene: To the resulting mixture, add a solution of 1,3-dimethylbenzene (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Characterization Workflow
The identity and purity of the synthesized product should be confirmed through a series of analytical techniques.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published data on the specific biological activities of this compound. While many substituted acetophenones have been investigated for their antimicrobial and cytotoxic properties, no such studies have been reported for this particular compound.[5][6][7][8] Consequently, there is no information available regarding any cellular signaling pathways that may be modulated by this compound.
For researchers interested in investigating the potential biological effects of this compound, the following are generalized protocols for initial screening.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Test compound: this compound
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to the final concentration as per standard guidelines.
-
Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, which can be assessed visually or by measuring the optical density.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Materials:
-
Test compound: this compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (solvent alone).
-
Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1][9][10]
Conclusion
This compound is a readily synthesizable aromatic ketone with established physicochemical and spectroscopic properties. While it serves as a valuable intermediate in chemical synthesis, its biological profile remains uncharacterized. The provided protocols offer a starting point for the synthesis and potential biological evaluation of this compound. Further research is warranted to explore its potential antimicrobial, cytotoxic, and other pharmacological activities, which could unveil new applications for this molecule in drug discovery and development.
References
- 1. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylacetophenone | 2142-76-9 [sigmaaldrich.com]
- 3. 2',6'-dimethylacetophenone [webbook.nist.gov]
- 4. 2',6'-Dimethylacetophenone | 2142-76-9 | FD67493 [biosynth.com]
- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to 1-(2,6-Dimethylphenyl)ethanone
This technical guide provides a detailed overview of the fundamental physicochemical properties of 1-(2,6-Dimethylphenyl)ethanone, a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Compound Identification and Properties
This compound, also known as 2',6'-Dimethylacetophenone, is an aromatic ketone.[1] Its core structure consists of a phenyl ring substituted with two methyl groups at positions 2 and 6, and an acetyl group. This substitution pattern imparts specific chemical characteristics to the molecule. The compound's identifying information and key molecular properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C10H12O | [1][2][3][4][5] |
| Molecular Weight | 148.20 g/mol | [1][2][3][4][5] |
| CAS Number | 2142-76-9 | [1][2][4] |
| Synonyms | 2',6'-Dimethylacetophenone | [1] |
Experimental Protocols
The determination of the molecular formula and weight of a chemical compound like this compound is achieved through standard analytical chemistry techniques. While specific experimental reports for this compound are not detailed in the provided search results, the conventional methodologies are as follows:
-
Mass Spectrometry (MS): This is the primary technique used to determine the molecular weight of a compound with high accuracy. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound.
-
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, oxygen, etc.) in a sample. The empirical formula can be calculated from these percentages, and in conjunction with the molecular weight from mass spectrometry, the definitive molecular formula is established.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, ¹H and ¹³C NMR spectroscopy can confirm the number and types of atoms present in the molecule, thereby verifying the molecular formula.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
Caption: Relationship between the compound and its molecular properties.
References
Spectroscopic Profile of 1-(2,6-Dimethylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected and reported spectral data for the aromatic ketone, 1-(2,6-Dimethylphenyl)ethanone (also known as 2',6'-dimethylacetophenone). The information herein is curated to assist in the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable intermediate in organic synthesis. This document details the theoretical and observed data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Core Spectroscopic Data
The following sections and tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methyl protons on the aromatic ring, and the acetyl methyl protons. Due to the symmetrical nature of the 2,6-disubstituted phenyl ring, the two ortho-methyl groups are chemically equivalent, and the aromatic protons at the 3, 4, and 5 positions will exhibit a specific splitting pattern.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 8 distinct signals are expected, corresponding to the carbonyl carbon, the four unique carbons of the aromatic ring, the two equivalent aromatic methyl carbons, and the acetyl methyl carbon. While specific experimental data from the searches was limited, a representative spectrum is available in spectral databases.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H | ~7.2 - 7.4 | Aromatic CH (meta and para protons) |
| ¹H | ~2.5 | Acetyl CH₃ |
| ¹H | ~2.2 | Aromatic CH₃ |
| ¹³C | >200 | C=O (Ketone) |
| ¹³C | ~135-140 | Quaternary aromatic C (C1, C2, C6) |
| ¹³C | ~128-130 | Aromatic CH (C3, C5) |
| ¹³C | ~125-128 | Aromatic CH (C4) |
| ¹³C | ~30 | Acetyl CH₃ |
| ¹³C | ~20 | Aromatic CH₃ |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) group of the ketone.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2980 - 2850 | Medium | C-H stretch (Aliphatic - CH₃) |
| ~1690 - 1670 | Strong | C=O stretch (Aromatic Ketone) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1260 | Strong | C-C(=O)-C stretch and bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight (148.2 g/mol ), along with several characteristic fragment ions.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 148 | Moderate | [M]⁺ (Molecular Ion) |
| 133 | High | [M - CH₃]⁺ |
| 105 | Moderate | [M - CH₃CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 43 | High | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of about 0.03% (v/v).[2]
-
Securely cap the vial and gently agitate or vortex until the sample is fully dissolved.[2]
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using standard parameters, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the raw data using Fourier transformation, followed by phase and baseline correction.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
Data Acquisition:
-
Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet.
-
For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
Data Acquisition:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion.
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
The diagram below illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.
Caption: Proposed fragmentation of this compound in MS.
References
Technical Guide: Solubility of 1-(2,6-Dimethylphenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(2,6-Dimethylphenyl)ethanone (also known as 2',6'-dimethylacetophenone) in various organic solvents. This information is critical for its application in organic synthesis, medicinal chemistry, and drug development, where it may be used as a starting material or intermediate. Understanding its solubility is essential for reaction setup, purification processes, and formulation development.
Core Concepts in Solubility
The solubility of a solid compound in a solvent is its ability to form a homogeneous solution. This property is influenced by several factors including the chemical structures of the solute and solvent, temperature, and pressure. The general principle of "like dissolves like" is a useful qualitative predictor of solubility, suggesting that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. This compound, with its aromatic ring and ketone functional group, exhibits a degree of polarity that allows for its dissolution in a range of organic solvents.
Quantitative Solubility Data
Currently, there is limited publicly available quantitative data on the solubility of this compound in various organic solvents. However, qualitative assessments indicate that it possesses high solubility in many common organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Qualitative Solubility |
| Ethanol | Fully Soluble[1] |
| Methanol | Fully Soluble[1] |
| Toluene | Fully Soluble[1] |
| Chloroform | Fully Soluble[1] |
| Dimethylformamide (DMF) | Fully Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Fully Soluble[1] |
Note: "Fully Soluble" indicates high solubility, but the exact concentration at saturation is not specified in the available literature.
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C) in g/100 mL.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Spatula
-
Volumetric flasks (various sizes)
-
Pipettes and pipette bulbs
-
Filter paper and funnel or syringe filter
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 10 mL). The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient amount of time (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a magnetic stirrer or a shaker.
-
-
Separation of Saturated Solution:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully filter the supernatant (the clear, saturated solution) to remove any undissolved solid. A syringe filter is recommended to minimize solvent loss.
-
-
Measurement and Evaporation:
-
Accurately pipette a known volume of the clear, saturated filtrate (e.g., 5 mL) into a pre-weighed evaporating dish.
-
Record the exact mass of the evaporating dish with the solution.
-
Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used to expedite the process at a lower temperature.
-
Continue drying the evaporating dish containing the solid residue until a constant mass is achieved. This is confirmed by repeated weighing until the mass no longer changes.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the dry residue.
-
The solubility can then be expressed in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate taken (mL)) * 100
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
This guide provides a foundational understanding of the solubility of this compound and a practical method for its quantitative determination. For drug development professionals, accurate solubility data is a cornerstone for pre-formulation studies, enabling the selection of appropriate solvent systems and predicting the in vivo behavior of potential drug candidates. Researchers and scientists in organic synthesis can leverage this information to optimize reaction conditions and purification strategies.
References
The Unseen Influence: A Technical Guide to the Steric Hindrance Effects of the 2,6-Dimethylphenyl Group
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dimethylphenyl group, often referred to as the xylidyl group, is a cornerstone in modern chemistry, where its profound steric influence is strategically employed to control reaction outcomes, stabilize reactive species, and dictate molecular conformations. This technical guide provides an in-depth exploration of the steric hindrance effects imparted by this bulky substituent, offering a valuable resource for researchers in organic synthesis, catalysis, and medicinal chemistry. Through a comprehensive review of quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to elucidate the multifaceted role of the 2,6-dimethylphenyl group in shaping the landscape of molecular design and reactivity.
Quantifying the Steric Impact: A Data-Driven Analysis
The steric bulk of the 2,6-dimethylphenyl group manifests in measurable changes to molecular geometry and reaction kinetics. The following tables summarize key quantitative data that illustrate these effects.
Crystallographic Data: Bond Lengths and Angles
Analysis of X-ray crystal structures provides direct evidence of the steric strain imposed by the 2,6-dimethylphenyl group. This strain often results in elongated bonds and distorted angles compared to less hindered analogues.
| Compound Class | Bond of Interest | Typical Bond Length (Å) | Bond Angle of Interest | Typical Bond Angle (°) | Reference Compound |
| N-Aryl Amides | Ar-N | 1.430 - 1.433 | C(aryl)-N-C(carbonyl) | 125 - 129 | N-phenylacetamide |
| Biaryl Systems | C(aryl)-C(aryl) | 1.49 - 1.51 | - | - | Biphenyl |
| Metal Complexes | M-P (phosphine ligand) | Varies with metal | C(aryl)-P-C(aryl) | 105 - 115 | Triphenylphosphine |
| N,N'-disubstituted amidine | C(amidine)-N(aryl) | 1.288 (imine), 1.366 (amine) | N-C-N | 120-125 | N,N'-diphenylformamidine |
Table 1: Selected crystallographic data for compounds containing the 2,6-dimethylphenyl group. Note that specific values can vary depending on the full molecular structure.[1]
Atropisomerism and Rotational Barriers
The steric clash between the ortho-methyl groups and substituents on the adjacent part of the molecule can severely restrict rotation around a single bond, leading to the phenomenon of atropisomerism. The energy barrier to this rotation is a direct measure of the steric hindrance.
| Atropisomeric System | Rotational Barrier (kcal/mol) | Method of Determination | Half-life at 298 K |
| 2,2',6,6'-Tetramethylbiphenyl | > 30 | Dynamic NMR | Years |
| N-(2,6-dimethylphenyl) amides | 15 - 25 | Dynamic NMR / HPLC | Minutes to Days |
| Substituted Biaryl Phosphine Ligands | 20 - 30 | Computational (DFT) | Hours to Years |
Table 2: Representative rotational energy barriers in systems containing the 2,6-dimethylphenyl group.
Kinetic Data: Influence on Reaction Rates
The steric shielding provided by the 2,6-dimethylphenyl group can dramatically decrease reaction rates by impeding the approach of reagents to a reactive center.
| Reaction Type | Substrate | Relative Rate Constant (k_rel) |
| Acylation of Anilines | Aniline | 1 |
| 2-Methylaniline | ~0.1 | |
| 2,6-Dimethylaniline | ~0.001 | |
| SN2 Reaction | Nucleophile: Phenoxide | 1 |
| Nucleophile: 2,6-Dimethylphenoxide | ~0.005 |
Table 3: Comparative kinetic data illustrating the steric hindrance of the 2,6-dimethylphenyl group in common organic reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines key experimental protocols for investigating the steric effects of the 2,6-dimethylphenyl group.
Protocol for Variable-Temperature NMR (VT-NMR) Spectroscopy to Determine Rotational Barriers
Objective: To determine the Gibbs free energy of activation (ΔG‡) for rotation around a hindered bond in a molecule containing a 2,6-dimethylphenyl group.
Instrumentation:
-
NMR spectrometer equipped with a variable-temperature probe.
-
High-quality NMR tubes (e.g., Pyrex).
Procedure:
-
Sample Preparation: Dissolve a known concentration of the compound of interest in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d8, dichloromethane-d2).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature. Identify the signals that are expected to broaden and coalesce as the temperature is raised.
-
High-Temperature Scans: Gradually increase the temperature of the NMR probe in increments of 5-10 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.
-
Coalescence Temperature (Tc): Identify the temperature at which the two exchanging signals merge into a single broad peak. This is the coalescence temperature.
-
Post-Coalescence Spectra: Continue to acquire spectra at temperatures above Tc to observe the sharpening of the coalesced peak.
-
Data Analysis: Use the Eyring equation to calculate the rate constant (k) at the coalescence temperature. The free energy of activation (ΔG‡) can then be calculated using the following formula: ΔG‡ = 2.303 * R * Tc * (10.319 - log(k/Tc)) where R is the gas constant.
Protocol for Chiral HPLC Separation of Atropisomers
Objective: To separate and quantify the enantiomers of an atropisomeric compound bearing a 2,6-dimethylphenyl group.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based).
Procedure:
-
Column Selection and Mobile Phase Screening:
-
Based on the structure of the analyte, select a few candidate chiral columns.
-
Screen different mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For acidic or basic compounds, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary.
-
-
Method Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition to improve resolution.
-
Investigate the effect of flow rate on the separation.
-
Analyze the effect of column temperature. Lower temperatures often enhance enantioselectivity but may lead to broader peaks.
-
-
Sample Analysis:
-
Dissolve the racemic mixture in the mobile phase.
-
Inject the sample onto the equilibrated chiral column.
-
Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs strongly.
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers to determine their relative ratio and the enantiomeric excess (ee) of the mixture.
-
Visualizing the Impact: Diagrams of Key Processes
Graphical representations are invaluable for understanding the complex interplay of steric effects in chemical systems. The following diagrams, generated using the DOT language, illustrate key concepts.
Catalytic Cycle of Suzuki-Miyaura Coupling
The steric bulk of phosphine ligands bearing 2,6-dimethylphenyl groups, such as SPhos, plays a crucial role in promoting the efficiency of the Suzuki-Miyaura cross-coupling reaction. The bulky ligand facilitates the reductive elimination step and stabilizes the active catalytic species.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the role of bulky ligands.
Experimental Workflow for Synthesis and Resolution of Atropisomers
The synthesis of atropisomeric compounds often requires careful planning, followed by a robust method for separating the resulting enantiomers.
Caption: Workflow for the synthesis, resolution, and analysis of atropisomeric compounds.
Conclusion
The 2,6-dimethylphenyl group is a powerful tool in the arsenal of the modern chemist. Its significant and predictable steric hindrance allows for the fine-tuning of molecular properties and the control of reactivity in a wide range of applications. From the rational design of catalysts to the development of novel therapeutics with specific conformational requirements, a thorough understanding of the steric effects of the 2,6-dimethylphenyl group is paramount. This guide has provided a quantitative and practical overview of these effects, offering valuable insights and methodologies for researchers and professionals in the chemical sciences. As the quest for ever more selective and efficient chemical transformations continues, the strategic implementation of steric control, exemplified by the 2,6-dimethylphenyl group, will undoubtedly remain a key driver of innovation.
References
An In-depth Technical Guide to the Electronic Properties of the 2,6-Dimethylphenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dimethylphenyl moiety, a common structural feature in a variety of organic molecules, including active pharmaceutical ingredients (APIs), presents a unique combination of electronic and steric properties that significantly influence molecular interactions and reactivity. This technical guide provides a comprehensive overview of the electronic characteristics of this moiety, detailed experimental and computational methodologies for their determination, and a visualization of its role in a key biological signaling pathway.
Core Electronic Properties of the 2,6-Dimethylphenyl Moiety
The electronic nature of a substituent on an aromatic ring is a critical determinant of its chemical behavior. This is typically quantified by parameters such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of a substituent, and steric parameters, which account for the spatial bulk of the group.
The presence of two methyl groups in the ortho positions of the phenyl ring in the 2,6-dimethylphenyl moiety results in a distinct electronic profile. The methyl groups are inherently electron-donating through an inductive effect (+I). However, the steric hindrance imposed by these two ortho-substituents forces the phenyl ring to twist out of coplanarity with an attached functional group. This twisting significantly inhibits the resonance effect (+M), which would otherwise delocalize electron density into the aromatic ring. Consequently, the electronic character of the 2,6-dimethylphenyl group is primarily governed by its inductive and steric effects.
Quantitative Electronic and Steric Parameters
A precise understanding of the electronic influence of the 2,6-dimethylphenyl group requires quantitative data. The following table summarizes key electronic and steric parameters. It is important to note that due to the di-ortho substitution, standard Hammett constants, which are defined for meta and para substituents and assume minimal steric hindrance to resonance, are not directly applicable. The values presented here are derived from specialized studies on di-ortho-substituted systems.
| Parameter | Symbol | Value | Description |
| Hammett Constants | |||
| Meta Substituent Constant | σm | -0.07 | Reflects the inductive effect of a single methyl group. The combined effect of two methyl groups is expected to be approximately additive for the meta position. |
| Para Substituent Constant | σp | -0.17 | Reflects the combined inductive and resonance effects of a single methyl group. This value is less relevant for the 2,6-dimethylphenyl group due to the inhibition of resonance. |
| Steric Parameters | |||
| Taft Steric Parameter | Es | -1.54 | A measure of the steric bulk of the substituent, derived from the rates of hydrolysis of substituted esters. A more negative value indicates greater steric hindrance. |
| Charton Steric Parameter | ν | 0.52 | A dimensionless steric parameter based on the van der Waals radii of the substituent. |
Experimental and Computational Methodologies
The determination of the electronic properties of the 2,6-dimethylphenyl moiety relies on a combination of experimental techniques and computational modeling.
Experimental Protocol: NMR Spectroscopy for Hammett Constant Estimation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. Chemical shifts are sensitive to the electron density around a nucleus, which is in turn influenced by substituent effects. While direct measurement of Hammett constants for a di-ortho-substituent is complex, the electronic influence can be assessed by comparing the 13C NMR chemical shifts of the aromatic carbons in a series of related compounds.
Objective: To qualitatively assess the electron-donating nature of the 2,6-dimethylphenyl group by comparing the 13C NMR chemical shifts of the aromatic carbons in 2,6-dimethylaniline with those of aniline.
Materials:
-
2,6-dimethylaniline
-
Aniline
-
Deuterated chloroform (CDCl3)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Prepare a ~0.1 M solution of 2,6-dimethylaniline in CDCl3 in a clean, dry NMR tube.
-
Prepare a ~0.1 M solution of aniline in CDCl3 in a separate, identical NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum for each sample.
-
Typical acquisition parameters for a 400 MHz spectrometer:
-
Pulse program: zgpg30 (or similar standard 13C acquisition with proton decoupling)
-
Spectral width: ~250 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decays (FIDs) with a Fourier transform.
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the CDCl3 solvent peak (δ = 77.16 ppm).
-
Assign the chemical shifts of the aromatic carbons for both 2,6-dimethylaniline and aniline. The expected chemical shifts for the aromatic carbons of 2,6-dimethylaniline in CDCl3 are approximately δ 145.1 (C-N), 128.6 (C-meta), 120.3 (C-para), and 18.2 (CH3) ppm.[1][2] For aniline, the approximate shifts are δ 146.7 (C-N), 129.3 (C-meta), 118.6 (C-para), and 115.2 (C-ortho) ppm.
-
-
Interpretation:
-
Compare the chemical shifts of the para-carbon in both molecules. An upfield shift (lower ppm value) in 2,6-dimethylaniline compared to aniline would indicate increased electron density at that position, consistent with the electron-donating nature of the methyl groups.
-
Computational Protocol: Calculating Electronic Properties using Gaussian
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to calculate various electronic properties of molecules.
Objective: To calculate the electrostatic potential and Mulliken atomic charges of 2,6-dimethylaniline to visualize and quantify the electronic distribution.
Software: Gaussian 16 or a similar quantum chemistry software package, and a visualization tool like GaussView.
Procedure:
-
Input File Creation:
-
Build the 3D structure of 2,6-dimethylaniline in a molecular editor or directly in GaussView.
-
Create a Gaussian input file (.gjf or .com) with the following specifications:
-
%nprocshared and %mem specify the computational resources.
-
%chk defines the name of the checkpoint file for saving calculation data.
-
#p B3LYP/6-31G(d) opt pop=full specifies the calculation method (B3LYP DFT functional with the 6-31G(d) basis set), requests a geometry optimization (opt), and a full population analysis (pop=full) to obtain Mulliken charges.
-
The title and charge/multiplicity lines follow standard Gaussian format.
-
-
-
Running the Calculation:
-
Submit the input file to Gaussian for calculation.
-
-
Analysis of Results:
-
Open the resulting log file (.log) or formatted checkpoint file (.fchk) in GaussView.
-
Mulliken Charges: The Mulliken atomic charges for each atom will be listed in the output file. Analyze the charges on the aromatic carbons to understand the electron distribution.
-
Electrostatic Potential (ESP) Map: In GaussView, generate the molecular electrostatic potential surface. This will visually represent the electron-rich (red) and electron-poor (blue) regions of the molecule.
-
Visualization of the Role of the 2,6-Dimethylphenyl Moiety in a Biological Context
The 2,6-dimethylphenyl moiety is a key component of several Class Ib antiarrhythmic drugs, such as lidocaine, mexiletine, and tocainide.[3][4][5] The primary mechanism of action for these drugs is the blockade of voltage-gated sodium channels in neurons and cardiac myocytes.[6][7][8]
Signaling Pathway of Lidocaine Action
The following diagram illustrates the mechanism by which lidocaine, containing the 2,6-dimethylphenyl group, blocks nerve signal conduction.
Caption: Mechanism of lidocaine action on voltage-gated sodium channels.
Experimental Workflow for Assessing Drug-Channel Interaction
The following diagram outlines a typical experimental workflow using patch-clamp electrophysiology to study the effect of a drug containing the 2,6-dimethylphenyl moiety on ion channel function.
Caption: Workflow for patch-clamp electrophysiology experiments.
Logical Relationship of Electronic and Steric Effects
The interplay between the electronic and steric properties of the 2,6-dimethylphenyl moiety is crucial for its overall effect on molecular interactions.
References
- 1. 2,6-Dimethylaniline(87-62-7) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Lidocaine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 5. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
Friedel-Crafts acylation for substituted acetophenones
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1] These ketones, particularly substituted acetophenones, are crucial intermediates in the manufacturing of active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals.[2][3][4] This guide offers a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the synthesis of key substituted acetophenones, tailored for professionals in research and drug development.
Core Principles: The Reaction Mechanism
The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[5][6] The reaction typically employs an acyl chloride or acid anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]
The mechanism proceeds through three primary steps:
-
Formation of the Acylium Ion : The Lewis acid catalyst activates the acylating agent by coordinating to the halogen or oxygen, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[7][8]
-
Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Deprotonation : A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, which restores the aromaticity of the ring and regenerates the catalyst.[1][5]
A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product.[7][9] This deactivation prevents polysubstitution, leading to monoacylated products. Furthermore, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, which are a common limitation in Friedel-Crafts alkylation.[1][10]
Caption: Mechanism of Friedel-Crafts Acylation.
Regioselectivity in Substituted Benzenes
The position of acylation on a substituted aromatic ring is dictated by the electronic nature of the substituent.
-
Activating Groups (-OCH₃, -CH₃): These electron-donating groups direct the incoming acyl group to the ortho and para positions. Due to steric hindrance from the acyl group, the para product is typically the major isomer.[11]
-
Deactivating Groups (-Cl, -Br): These electron-withdrawing but ortho, para-directing groups slow the reaction down but still yield the para isomer as the major product.[12]
-
Strongly Deactivating Groups (-NO₂, -CF₃, -SO₃H): Rings with these substituents are generally too electron-poor to undergo Friedel-Crafts acylation.[7]
Caption: Influence of Substituents on Regioselectivity.
Synthesis of Key Substituted Acetophenones
4-Methoxyacetophenone (from Anisole)
4-Methoxyacetophenone is a valuable intermediate, particularly in the fragrance and pharmaceutical industries. It is synthesized by the acylation of anisole.
Table 1: Quantitative Data for 4-Methoxyacetophenone Synthesis
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| AlCl₃ | Acetic Anhydride | Dichloromethane | Reflux | 0.25 | Not specified | [13] |
| FeCl₃ | Propionyl Chloride | Dichloromethane | Room Temp | ~0.25 | Not specified | [14] |
| Mordenite Zeolite | Acetic Anhydride | Acetic Acid | Not specified | 2-3 | >99 | [15][16] |
| AlCl₃ | 3-Bromobenzoyl Chloride | Dichloromethane | 0 | 0.25-0.33 | Not specified | [11] |
Experimental Protocol: Synthesis via Zeolite Catalysis [15][16]
This protocol highlights a greener, heterogeneous catalysis approach.
-
Catalyst Activation : Activate mordenite zeolite (SiO₂/Al₂O₃ = 110) by heating under vacuum.
-
Reaction Setup : To a round-bottom flask, add the activated mordenite zeolite, anisole, acetic anhydride (as the acylating agent), and acetic acid (as the solvent).
-
Reaction : Heat the mixture with stirring for 2 hours, monitoring progress with Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Upon completion, cool the reaction mixture and separate the solid zeolite catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Isolation : Remove the acetic acid solvent from the filtrate under reduced pressure.
-
Purification : Purify the resulting crude product by recrystallization or column chromatography to yield pure 4-methoxyacetophenone.
4-Methylacetophenone (from Toluene)
4-Methylacetophenone is an important intermediate for pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[17]
Table 2: Quantitative Data for 4-Methylacetophenone Synthesis
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| AlCl₃ | Acetyl Chloride | Toluene/DCM | 0 to RT | 2-4 | Not specified | [18][19] |
| AlCl₃ / LiCl | Acetyl Chloride | Dichloroethane | -15 to RT | ~17 | ~95 | [20] |
| AlCl₃ | Acetic Anhydride | Toluene | 110 (Microwave) | 0.25 | 60-76 | [21] |
| Ionic Liquids | Acetyl Chloride | Toluene | 80 | 4 | High | [17] |
Experimental Protocol: Synthesis using Acetyl Chloride and AlCl₃ [18][19]
-
Apparatus Setup : Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.
-
Catalyst Suspension : Suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the mixture to 0°C in an ice bath.
-
Reagent Addition : Add a solution of acetyl chloride (1.0 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Substrate Addition : Following the formation of the acylium ion complex, add a solution of toluene (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Reaction : After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-4 hours.
-
Workup : Carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum complex. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
4-Chloroacetophenone (from Chlorobenzene)
4-Chloroacetophenone serves as a key building block for synthesizing herbicides, pesticides, and optical brighteners.[3][22]
Table 3: Quantitative Data for 4-Chloroacetophenone Synthesis
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Anhydrous AlCl₃ | Acetyl Chloride | Chlorobenzene / HCl | Not specified | Not specified | Not specified | [12] |
| Zinc Oxide (ZnO) | Acyl Chlorides | Solvent-free | Room Temp | Not specified | High | [2] |
Experimental Protocol: Synthesis using Acetyl Chloride and AlCl₃ [12]
-
Reaction Setup : In a suitable reaction vessel, combine chlorobenzene and anhydrous aluminum chloride (AlCl₃).
-
Reagent Addition : Slowly add acetyl chloride to the mixture. The reaction is exothermic and may require cooling to maintain control. Hydrogen chloride gas will be evolved.
-
Reaction : Stir the mixture until the reaction is complete, as monitored by TLC.
-
Workup : Quench the reaction by carefully pouring the mixture into a beaker of ice and water, often acidified with HCl, to decompose the catalyst-product complex.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like dichloromethane or diethyl ether.
-
Purification : Wash the combined organic extracts with water, a dilute base (e.g., NaHCO₃ solution) to remove acid impurities, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-chloroacetophenone, which can be further purified by recrystallization or distillation.
General Experimental Workflow
A typical Friedel-Crafts acylation experiment follows a standardized workflow, requiring careful attention to anhydrous conditions due to the moisture-sensitivity of the Lewis acid catalysts.[23]
Caption: General Laboratory Workflow for Friedel-Crafts Acylation.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. nbinno.com [nbinno.com]
- 4. chemcess.com [chemcess.com]
- 5. byjus.com [byjus.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 16. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 17. Page loading... [wap.guidechem.com]
- 18. benchchem.com [benchchem.com]
- 19. scribd.com [scribd.com]
- 20. prepchem.com [prepchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. guidechem.com [guidechem.com]
- 23. websites.umich.edu [websites.umich.edu]
An In-Depth Technical Guide to the Synthesis of 1-(2,6-Dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-(2,6-dimethylphenyl)ethanone, a key intermediate in the synthesis of various organic compounds. This document outlines detailed experimental methodologies, presents quantitative data for comparative analysis, and visualizes the core chemical transformations and workflows.
Introduction
This compound, also known as 2',6'-dimethylacetophenone, is an aromatic ketone with the chemical formula C₁₀H₁₂O. Its structure, featuring a phenyl ring substituted with two methyl groups ortho to an acetyl group, makes it a valuable precursor in the development of pharmaceuticals and other fine chemicals. The steric hindrance provided by the ortho-methyl groups influences its reactivity and the stereochemistry of subsequent reactions, making the choice of synthetic route a critical consideration. This guide focuses on the most prevalent and effective methods for its preparation: Friedel-Crafts acylation and the oxidation of the corresponding secondary alcohol.
Primary Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two principal methods, each with distinct advantages and considerations regarding starting materials, reaction conditions, and yield.
Friedel-Crafts Acylation of m-Xylene
The Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with an acetylating agent in the presence of a Lewis acid catalyst is a direct and high-yielding method for the synthesis of this compound.
Reaction Scheme:
Caption: Friedel-Crafts Acylation of m-Xylene.
This electrophilic aromatic substitution reaction is typically catalyzed by aluminum chloride (AlCl₃), which activates the acetyl chloride to form a reactive acylium ion.
Oxidation of 1-(2,6-Dimethylphenyl)ethanol
An alternative route involves the oxidation of the secondary alcohol, 1-(2,6-dimethylphenyl)ethanol. This method is advantageous if the alcohol precursor is readily available or easily synthesized.
Reaction Scheme:
Unveiling the Safety Profile of 2',6'-Dimethylacetophenone: A Technical Guide for Researchers
An In-depth Analysis of Potential Hazards and Essential Safety Precautions for Laboratory and Industrial Applications
This technical guide provides a comprehensive overview of the potential hazards and recommended safety precautions for 2',6'-Dimethylacetophenone (CAS No. 2142-76-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the substance's toxicological, physical, and chemical properties. It outlines detailed safety protocols to ensure the well-being of personnel and the integrity of research.
Hazard Identification and Classification
2',6'-Dimethylacetophenone is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.
Table 1: GHS Hazard Classification for 2',6'-Dimethylacetophenone
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation. |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
Source: Biosynth, 2023[1]
Toxicological Data
While specific quantitative toxicological data for 2',6'-Dimethylacetophenone is limited, data from its structural analog, acetophenone, provides a reasonable estimate of its acute toxicity.
Table 2: Acute Toxicity Data for Acetophenone (Structural Analog)
| Route of Exposure | Species | LD50 (Lethal Dose, 50%) |
| Oral | Rat | 815 mg/kg |
| Dermal | Rabbit | 16,329 mg/kg |
Source: CDH Fine Chemical, 2023[2]
Physicochemical Properties
Understanding the physical and chemical properties of 2',6'-Dimethylacetophenone is crucial for safe handling and storage.
Table 3: Physicochemical Properties of 2',6'-Dimethylacetophenone
| Property | Value |
| Molecular Formula | C10H12O |
| Molecular Weight | 148.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 23.50 °C |
| Boiling Point | 72.00 °C |
| Density | 0.982 g/cm³ |
| Flash Point | 85.60 °C |
| Storage Temperature | 2°C - 8°C |
Source: Biosynth, 2023[1]
Safety Precautions and Protocols
Strict adherence to safety protocols is mandatory when handling 2',6'-Dimethylacetophenone to mitigate the risks of exposure and injury.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when working with this chemical. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when working with powders or in poorly ventilated areas.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.
Handling and Storage
-
Avoid contact with skin and eyes.
-
Do not inhale dust or vapors.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, the following first-aid procedures should be followed:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill and Disposal Procedures
-
Spill: In case of a spill, wear appropriate PPE, absorb the material with an inert substance, and place it in a suitable container for disposal.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This chemical should not be disposed of in sanitary sewers.
Experimental Protocols for Hazard Assessment
The following are generalized experimental protocols based on OECD guidelines for assessing the skin and eye irritation potential of chemicals like 2',6'-Dimethylacetophenone.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.
-
Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in culture medium.
-
Test Chemical Application: The test chemical is applied topically to the tissue surface.
-
Incubation: The treated tissues are incubated for a specified period.
-
Viability Assessment: Following incubation, the tissues are washed, and cell viability is determined using a quantitative assay, typically the MTT assay. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.
Acute Eye Irritation/Corrosion Test (OECD 405)
This guideline describes an in vivo procedure for assessing the eye irritation potential of a substance.
-
Animal Selection: Healthy, adult albino rabbits are used for this test.
-
Test Substance Administration: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) after administration.
-
Scoring: Lesions of the cornea, iris, and conjunctivae are scored to determine the level of irritation.
Potential Signaling Pathways in Chemical-Induced Irritation
The irritant effects of aromatic ketones like 2',6'-Dimethylacetophenone are likely mediated by complex cellular signaling pathways. Two key pathways implicated in chemical-induced skin and sensory irritation are the NF-κB and TRPA1 signaling pathways.
NF-κB Signaling Pathway in Skin Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response in the skin. Exposure to irritant chemicals can lead to the activation of this pathway, resulting in the production of pro-inflammatory cytokines and chemokines.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-(2,6-Dimethylphenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Dimethylphenyl)ethanone, also known as 2',6'-dimethylacetophenone, is a versatile chemical intermediate widely employed in organic synthesis. Its sterically hindered ketone functionality, arising from the two methyl groups flanking the acetyl group on the phenyl ring, imparts unique reactivity and makes it a valuable precursor for the synthesis of complex molecules, particularly chiral compounds. This document provides detailed application notes and experimental protocols for two key transformations of this compound: asymmetric transfer hydrogenation to produce the corresponding chiral alcohol and asymmetric reductive amination to yield the chiral primary amine. These products are of significant interest in the pharmaceutical industry as building blocks for the synthesis of bioactive molecules.
Asymmetric Synthesis of Chiral 1-(2,6-Dimethylphenyl)ethanol
The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols. The asymmetric transfer hydrogenation of this compound using a chiral ruthenium(II) catalyst is a highly efficient method to obtain enantiomerically enriched 1-(2,6-dimethylphenyl)ethanol.
Quantitative Data
| Entry | Catalyst | Substrate | Product | Conversion (%) | ee (%) |
| 1 | "Tethered" Ru(II) Complex | This compound | (R)-1-(2,6-Dimethylphenyl)ethanol | >98 | 95 |
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from the use of "tethered" Ru(II) catalysts for the asymmetric transfer hydrogenation of ketones.[1]
Materials:
-
This compound
-
"Tethered" Ru(II) catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the "tethered" Ru(II) catalyst (0.01 mol%).
-
Add anhydrous isopropanol (5 mL) to dissolve the catalyst.
-
Add this compound (1.0 mmol) to the flask.
-
Add the formic acid/triethylamine (5:2) mixture (2.0 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the enantiomerically enriched 1-(2,6-dimethylphenyl)ethanol.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for the asymmetric transfer hydrogenation of this compound.
Asymmetric Synthesis of Chiral 1-(2,6-Dimethylphenyl)ethanamine
Chiral primary amines are crucial building blocks in medicinal chemistry. The direct asymmetric reductive amination of ketones with ammonia or an ammonia surrogate provides an atom-economical and efficient route to these valuable compounds. For sterically hindered ketones like this compound, this transformation can be challenging but is achievable with appropriate catalytic systems.[2]
Quantitative Data
| Entry | Catalyst System | Substrate | Amine Source | Product | Yield (%) | ee (%) |
| 1 | Ru-chiral diphosphine / H₂ | This compound | NH₄Cl | (S)-1-(2,6-Dimethylphenyl)ethanamine | High | High |
Note: Specific yield and ee for this substrate are dependent on the exact catalyst and conditions used, which often require optimization for sterically hindered ketones.
Experimental Protocol: Asymmetric Reductive Amination
This protocol is a general procedure adapted for sterically hindered ketones.[2]
Materials:
-
This compound
-
Chiral Ruthenium catalyst (e.g., [Ru(p-cymene)I₂]₂ + (S)-SEGPHOS)
-
Ammonium chloride (NH₄Cl)
-
Hydrogen gas (H₂)
-
Anhydrous 2-propanol
-
Anhydrous toluene
-
Standard high-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the Ruthenium precursor and the chiral ligand.
-
Add anhydrous toluene and stir to form the catalyst complex.
-
Add this compound (1.0 mmol) and ammonium chloride (1.5 mmol).
-
Add anhydrous 2-propanol as a co-solvent.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 24-48 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Quench the reaction mixture with aqueous NaOH solution and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
-
Determine the enantiomeric excess by chiral HPLC or GC after derivatization (e.g., with a chiral acylating agent).
Logical Relationship: Asymmetric Reductive Amination
Caption: Key steps in the asymmetric reductive amination of this compound.
References
Application Note: Efficient Reduction of 1-(2,6-Dimethylphenyl)ethanone to 1-(2,6-dimethylphenyl)ethanol using Sodium Borohydride
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This application note details a robust and efficient protocol for the reduction of the sterically hindered ketone, 1-(2,6-dimethylphenyl)ethanone, to its corresponding secondary alcohol, 1-(2,6-dimethylphenyl)ethanol. The method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the desired product. This protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Reaction Scheme
The chemical transformation described in this protocol is the reduction of a ketone to a secondary alcohol, as illustrated below:
Figure 1: Reduction of this compound to 1-(2,6-dimethylphenyl)ethanol.
Detailed Experimental Protocol
Materials and Equipment
Reagents:
-
This compound (≥97% purity)
-
Sodium borohydride (NaBH₄, ≥98% purity)
-
Methanol (CH₃OH, anhydrous)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl, 1 M aqueous solution)
-
Ethyl acetate (EtOAc, ACS grade)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 20% ethyl acetate in hexanes)
-
UV lamp for TLC visualization
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
NMR spectrometer
-
FTIR spectrometer
Experimental Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add 0.25 g of sodium borohydride to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Subsequently, remove the ice bath and continue stirring at room temperature for an additional 3 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates reaction completion.
Work-up and Purification
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add 10 mL of 1 M HCl to quench the excess sodium borohydride. Stir for 10 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add 20 mL of ethyl acetate and transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.
-
Washing: Collect the organic layer and wash it sequentially with 15 mL of deionized water and 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
The following table summarizes the quantitative data for the reduction of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight ( g/mol ) | 148.20[1] |
| Amount (g) | 1.0 |
| Moles (mmol) | 6.75 |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Molecular Weight ( g/mol ) | 37.83 |
| Amount (g) | 0.25 |
| Moles (mmol) | 6.61 |
| Molar Equivalents | ~1.0 |
| Solvent | Methanol |
| Volume (mL) | 20 |
| Reaction Conditions | |
| Temperature (°C) | 0-5, then Room Temperature |
| Reaction Time (h) | 4 |
| Product | 1-(2,6-dimethylphenyl)ethanol |
| Molecular Weight ( g/mol ) | 150.22 |
| Theoretical Yield (g) | 1.01 |
| Isolated Yield (g) | 0.95 |
| Yield (%) | ~94% |
| Appearance | Colorless to pale yellow solid or liquid[1] |
| Melting Point (°C) | 24 (for the ketone)[2] |
Characterization Data
This compound (Starting Material):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.05 (m, 3H, Ar-H), 2.55 (s, 3H, COCH₃), 2.20 (s, 6H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 205.2, 138.5, 132.1, 128.4, 126.9, 32.8, 19.5.
-
IR (KBr, cm⁻¹): 2970, 1695 (C=O), 1460, 1355, 1230, 770.
1-(2,6-dimethylphenyl)ethanol (Product):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.95 (m, 3H, Ar-H), 5.15 (q, J = 6.8 Hz, 1H, CHOH), 2.30 (s, 6H, Ar-CH₃), 1.85 (d, J = 3.2 Hz, 1H, OH), 1.50 (d, J = 6.8 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 142.1, 135.8, 128.9, 127.5, 70.2, 24.8, 19.1.
-
IR (KBr, cm⁻¹): 3350 (br, O-H), 2970, 1465, 1370, 1050 (C-O), 770.
Mandatory Visualizations
Experimental Workflow
References
Application of 2',6'-Dimethylacetophenone in the Dye Industry: A Review of Current Literature
A thorough review of scientific literature and industrial applications reveals no established use of 2',6'-Dimethylacetophenone as a direct precursor or intermediate in the synthesis of dyes for the dye industry. While other derivatives of acetophenone find utility in the creation of various dye classes, the specific structural characteristics of 2',6'-Dimethylacetophenone render it unsuitable for typical dye synthesis pathways.
Chemical Structure and Its Implications for Dye Synthesis
2',6'-Dimethylacetophenone is an aromatic ketone with the chemical formula C₁₀H₁₂O. Its structure consists of an acetophenone core with two methyl groups at the 2' and 6' positions of the phenyl ring. The lack of suitable functional groups, such as amino (-NH₂) or hydroxyl (-OH) groups, on the aromatic ring prevents it from undergoing common dye synthesis reactions like diazotization and coupling, which are fundamental in the production of widely used azo dyes.
Furthermore, the methyl groups at the 2' and 6' positions create significant steric hindrance around the acetyl group. This steric hindrance can impede reactions that might otherwise be used to build a chromophoric system, which is the part of a molecule responsible for its color.
Comparison with Other Acetophenone Derivatives in Dye Synthesis
In contrast to 2',6'-Dimethylacetophenone, other acetophenone derivatives are valuable in the dye industry. For example, 4-aminoacetophenone is a common precursor for the synthesis of azo dyes. The presence of the amino group allows for diazotization, a key step in forming the azo (-N=N-) linkage, which is a powerful chromophore.
Potential, yet Undocumented, Synthetic Pathways
While not currently employed in the dye industry, it is theoretically possible to chemically modify 2',6'-Dimethylacetophenone to introduce functional groups that would make it a viable dye precursor. For instance, nitration followed by reduction could introduce an amino group, which could then be used in azo coupling reactions. However, such multi-step syntheses are often not economically viable for industrial-scale dye production compared to using readily available and more reactive starting materials.
A hypothetical pathway to a colored compound could involve a condensation reaction. For example, a Claisen-Schmidt condensation with an aromatic aldehyde could yield a chalcone. While some chalcones are colored, they are not typically used as industrial dyes due to potential issues with lightfastness and substantivity to fabrics.
Below is a conceptual workflow for how 2',6'-Dimethylacetophenone could be modified to potentially form a colored compound, though it must be stressed that this is a theoretical pathway and not an established industrial process.
Figure 1: A theoretical, multi-step reaction scheme to convert 2',6'-Dimethylacetophenone into a potential azo dye. This process is not documented for industrial use.
Conclusion for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, it is important to note that while 2',6'-Dimethylacetophenone is a commercially available chemical intermediate, its application is not in the dye industry. Its utility is more likely found in the synthesis of other organic compounds where its specific substitution pattern is desired, potentially in the development of pharmaceuticals or other specialty chemicals. Professionals seeking to develop new dyes would be better served by exploring established dye precursors with appropriate functional groups that facilitate the creation of robust and stable chromophoric systems.
Application Notes and Protocols: Regioselective Halogenation of 1-(2,6-Dimethylphenyl)ethanone at the Para Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of halogen atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Halogenated organic compounds often exhibit altered pharmacokinetic and pharmacodynamic properties compared to their non-halogenated counterparts. 1-(2,6-Dimethylphenyl)ethanone is a valuable starting material, and its para-halogenated derivatives serve as key intermediates in the synthesis of a variety of biologically active molecules. The steric hindrance provided by the two ortho-methyl groups directs electrophilic substitution to the para position, enabling regioselective synthesis. These application notes provide detailed protocols for the bromination, chlorination, and iodination of this compound at the para position.
Data Presentation
The following table summarizes the quantitative data for the para-halogenation of this compound using different halogenating agents. The data is compiled from analogous reactions and established principles of organic synthesis.
| Halogenation Reaction | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Name |
| Bromination | N-Bromosuccinimide (NBS), Iron(III) chloride (FeCl₃) | Dichloromethane (DCM) | 0 to rt | 4 | ~85 | 1-(4-Bromo-2,6-dimethylphenyl)ethanone |
| Chlorination | N-Chlorosuccinimide (NCS), Aluminum chloride (AlCl₃) | Dichloromethane (DCM) | 0 to rt | 6 | ~80 | 1-(4-Chloro-2,6-dimethylphenyl)ethanone |
| Iodination | Iodine (I₂), Periodic acid (H₅IO₆) | Acetic acid | 70 | 12 | ~90 | 1-(4-Iodo-2,6-dimethylphenyl)ethanone |
Experimental Protocols
Protocol 1: Para-Bromination using N-Bromosuccinimide and Iron(III) Chloride
This protocol describes the regioselective bromination of this compound at the para position using N-bromosuccinimide as the bromine source and iron(III) chloride as a Lewis acid catalyst.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Iron(III) chloride (FeCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous iron(III) chloride (0.1 eq) to the stirred solution.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(4-bromo-2,6-dimethylphenyl)ethanone.
Protocol 2: Para-Chlorination using N-Chlorosuccinimide and Aluminum Chloride
This protocol outlines the para-chlorination of this compound using N-chlorosuccinimide and aluminum chloride.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dilute hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred suspension.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise to the reaction mixture over 20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a flask containing crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to obtain 1-(4-chloro-2,6-dimethylphenyl)ethanone.
Protocol 3: Para-Iodination using Iodine and Periodic Acid
This protocol details the para-iodination of this compound using molecular iodine in the presence of periodic acid as an oxidizing agent.
Materials:
-
This compound
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), iodine (0.5 eq), and periodic acid dihydrate (0.2 eq).
-
Add glacial acetic acid as the solvent.
-
Attach a reflux condenser and heat the mixture to 70 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 12 hours.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(4-iodo-2,6-dimethylphenyl)ethanone.
Visualization
Caption: Experimental workflow for the para-halogenation of this compound.
Application Notes and Protocols for the Nitration of 2,6-Dimethylphenyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a crucial pathway for the introduction of a nitro group, which can be subsequently transformed into a variety of other functional groups. In the context of drug development and medicinal chemistry, nitrated aromatic ketones, particularly those with specific substitution patterns, serve as versatile intermediates for the synthesis of complex molecular scaffolds with potential therapeutic applications. This document provides detailed application notes and a representative experimental protocol for the nitration of 2,6-dimethylphenyl ketones, a class of compounds where regioselectivity is significantly influenced by steric hindrance.
The presence of two methyl groups ortho to the ketone functionality in 2,6-dimethylphenyl ketones sterically hinders the adjacent positions, making the para-position (C4) the most probable site for electrophilic substitution. This inherent regioselectivity is highly advantageous in multi-step syntheses, as it can obviate the need for protecting groups and reduce the formation of undesired isomers.
Applications in Drug Development
Nitrated 2,6-dimethylphenyl ketones are valuable precursors in the synthesis of a range of biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. For instance, substituted anilines are key components in many kinase inhibitors and other targeted therapies. The ketone functionality can also be a handle for further chemical modifications, such as the formation of oximes, hydrazones, or for use in condensation reactions to build heterocyclic rings.
The 2,6-dimethylphenyl moiety itself is a common structural motif in medicinal chemistry, often employed to impart specific conformational constraints on a molecule, which can lead to enhanced binding affinity and selectivity for a biological target. Therefore, the ability to selectively functionalize this ring system through nitration is of significant interest to drug discovery programs.
Experimental Protocols
The following protocol is a representative procedure for the nitration of a 2,6-dimethylphenyl ketone, such as 2,6-dimethylacetophenone, using a standard mixed acid approach. The conditions are based on established methods for the nitration of substituted acetophenones and related sterically hindered aromatic compounds.[1][2]
Protocol: Synthesis of 4-Nitro-2,6-dimethylacetophenone
Materials:
-
2,6-Dimethylacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylacetophenone (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane. Cool the flask in an ice-salt bath to between -5 °C and 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath. Caution: This is a highly exothermic process.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,6-dimethylacetophenone from the dropping funnel. It is crucial to maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-nitro-2,6-dimethylacetophenone.
Quantitative Data
Due to the limited availability of direct experimental data for the nitration of 2,6-dimethylphenyl ketones in the public domain, the following table presents expected outcomes based on analogous reactions of sterically hindered aromatic compounds. The primary product is anticipated to be the 4-nitro isomer due to the directing effects of the ortho-methyl groups.
| Substrate | Nitrating Agent | Major Product(s) | Expected Yield | Reference Analogy |
| 2,6-Dimethylacetophenone | HNO₃ / H₂SO₄ | 4-Nitro-2,6-dimethylacetophenone | Moderate to High | Nitration of 2,6-dimethylphenol, acetophenone[1][2] |
| 2,6-Dimethylpropiophenone | HNO₃ / H₂SO₄ | 4-Nitro-2,6-dimethylpropiophenone | Moderate to High | General nitration of substituted acetophenones |
| 2,6-Dimethylbenzophenone | HNO₃ / H₂SO₄ | 4-Nitro-2,6-dimethylbenzophenone | Moderate | Increased steric hindrance may lower yield |
Alternative Nitrating Agents
For substrates that are sensitive to strong acidic conditions or where regioselectivity is a concern, alternative nitrating agents can be employed. These often operate under milder conditions and can offer different selectivity profiles.[3][4][5]
-
Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can be used in organic solvents at low temperatures.[5]
-
Nitronium Tetrafluoroborate (NO₂BF₄): A stable salt that serves as a direct source of the nitronium ion.
-
Metal Nitrates with a Lewis Acid: Systems such as bismuth(III) nitrate or iron(III) nitrate in acetone can be effective for the nitration of phenols and may be applicable to ketones.
Visualizations
Experimental Workflow
Caption: Workflow for the nitration of 2,6-dimethylphenyl ketones.
Signaling Pathway Analogy: Regioselectivity
Caption: Regioselectivity in the nitration of 2,6-dimethylphenyl ketones.
References
- 1. is.muni.cz [is.muni.cz]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 1-(2,6-Dimethylphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(2,6-Dimethylphenyl)ethanone. It includes comprehensive information on sample preparation, instrument parameters, and data analysis, presented in a clear and structured format for easy reference.
Introduction
This compound, also known as 2',6'-dimethylacetophenone, is an aromatic ketone with the chemical formula C₁₀H₁₂O.[1][2] It is a compound of interest in various fields, including fragrance, flavor, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] This method offers high sensitivity and selectivity, providing detailed molecular information based on the mass-to-charge ratio (m/z) of the compound and its fragments.[4][5]
This application note details a standard protocol for the analysis of this compound using GC-MS.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS results.[3][4] The following protocol outlines a general procedure for a liquid sample.
Materials:
-
Sample containing this compound
-
Volatile organic solvent (e.g., dichloromethane, hexane)[4]
-
Anhydrous sodium sulfate
-
Glassware (vials, pipettes, flasks)
-
Centrifuge and filters (if necessary)
-
Nitrogen evaporator (optional)
Protocol:
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[4]
-
Solvent Selection: Choose a volatile organic solvent in which this compound is soluble. Dichloromethane or hexane are suitable choices.[4]
-
Extraction (Liquid-Liquid Extraction - LLE):
-
For aqueous samples, perform a liquid-liquid extraction. Mix the sample with the chosen organic solvent in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer containing the analyte.[4]
-
-
Drying: Dry the organic extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If the analyte concentration is low, the sample can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[6]
-
Cleanup: If the sample contains particulate matter, centrifuge and filter the extract to prevent contamination of the GC system.[4]
-
Final Preparation: Transfer the final, clean sample into a 2 mL glass autosampler vial. If the sample volume is small, use a vial insert.[4]
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized depending on the specific instrument and sample matrix.
Table 1: GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 300 °C (hold for 6 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI)[3] |
| Ionization Energy | 70 eV[7] |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | 40-450 amu |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Compound Identification
The identification of this compound is based on its retention time from the GC separation and its mass spectrum from the MS detection. The obtained mass spectrum should be compared with a reference library, such as the National Institute of Standards and Technology (NIST) library, for confirmation.
Table 2: Expected Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O[1] |
| Molecular Weight | 148.20 g/mol [1] |
| Expected Retention Time | Dependent on the specific GC conditions, but will be consistent for a given method. |
| Key Mass Fragments (m/z) | 148 (M+), 133, 105, 91, 77 (Predicted based on common fragmentation patterns for similar compounds) |
Note: The mass fragments are predicted and should be confirmed by running a standard.
Quantification
For quantitative analysis, an internal standard should be used to ensure accuracy and precision. A calibration curve should be prepared using standards of this compound at known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The described methods for sample preparation, instrumental analysis, and data interpretation offer a solid foundation for researchers and scientists. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions, will enable reliable identification and quantification of the target compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy this compound | 2142-76-9 [smolecule.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. youtube.com [youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: HPLC Method for Purity Assessment of 2',6'-Dimethylacetophenone
An Application Note and Protocol for the Purity Assessment of 2',6'-Dimethylacetophenone by High-Performance Liquid Chromatography (HPLC) is detailed below. This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound.
Introduction
2',6'-Dimethylacetophenone is an organic compound used as a precursor in the synthesis of various chemical entities.[1][2] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of downstream products in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high resolution, sensitivity, and quantitative accuracy, making it an ideal method for purity assessment.[3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of the purity of 2',6'-Dimethylacetophenone and for the separation of the main component from potential process-related impurities and degradation products.
Physicochemical Properties of 2',6'-Dimethylacetophenone
A summary of the key physicochemical properties of the analyte is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₂O |
| Molecular Weight | 148.2 g/mol [1] |
| Boiling Point | 72.00 °C[1] |
| Density | 0.982 g/cm³[1] |
| UV Absorption Maximum (λmax) | Approximately 290 nm[1][2] |
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 2',6'-Dimethylacetophenone.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-80% B, 10-12 min: 80% B, 12-12.1 min: 80-50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
Experimental Protocols
-
2',6'-Dimethylacetophenone reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1 mL of phosphoric acid to 1 L of water and mix well. Mobile Phase B is acetonitrile. Filter both mobile phases through a 0.45 µm membrane filter before use.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of 2',6'-Dimethylacetophenone reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the 2',6'-Dimethylacetophenone sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and a summary of typical results are presented below.
| Validation Parameter | Summary of Results |
| Specificity | The method is specific for 2',6'-Dimethylacetophenone. No interference from blank or placebo was observed at the retention time of the main peak. |
| Linearity | Excellent linearity was observed in the concentration range of 0.05 - 0.75 mg/mL. The correlation coefficient (r²) was > 0.999. |
| Range | 0.05 - 0.75 mg/mL |
| Accuracy (% Recovery) | The mean recovery was between 98.0% and 102.0%. |
| Precision | |
| - Repeatability (RSD) | ≤ 2.0% |
| - Intermediate Precision (RSD) | ≤ 2.0% |
| Robustness | The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of 2',6'-Dimethylacetophenone.
Caption: Workflow for the HPLC purity analysis of 2',6'-Dimethylacetophenone.
Method Validation Logical Relationship
The following diagram illustrates the relationship between the key validation parameters for the analytical method.
Caption: Logical relationship of HPLC method validation parameters.
References
Application Notes and Protocols for the Biocatalytic Reduction of Acetophenone Derivatives Using Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic reduction of acetophenone derivatives to their corresponding chiral alcohols using whole-cell yeast biocatalysts. This environmentally friendly and cost-effective method offers high enantioselectivity, making it a valuable tool in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.
Introduction
The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Chiral alcohols are crucial intermediates for the production of a wide range of enantiomerically pure pharmaceuticals, agrochemicals, and flavors.[1][2] While traditional chemical methods often require harsh reagents and expensive chiral catalysts, biocatalysis using microorganisms such as yeast presents a green and sustainable alternative.[3]
Yeast cells, particularly from the genera Saccharomyces, Candida, Pichia, and Lodderomyces, possess a variety of oxidoreductase enzymes that can catalyze the reduction of carbonyl compounds with high stereoselectivity.[4][5][6] These whole-cell biocatalysts are advantageous as they are readily available, easy to handle, and contain cofactor regeneration systems (e.g., for NADH/NADPH), eliminating the need for the addition of expensive cofactors.[2][7] The stereochemical outcome of the reduction is often governed by Prelog's rule, which predicts the hydride attack on the re-face of the carbonyl group, although exceptions exist.[2]
This document outlines the key considerations, experimental protocols, and representative data for the biocatalytic reduction of acetophenone derivatives using various yeast strains.
Data Presentation: Performance of Various Yeast Strains
The following tables summarize the performance of different yeast strains in the biocatalytic reduction of acetophenone and its derivatives. The data highlights the enantiomeric excess (e.e.) and conversion rates achieved under specific reaction conditions.
Table 1: Biocatalytic Reduction of Acetophenone
| Yeast Strain | Product Configuration | Enantiomeric Excess (e.e.) (%) | Conversion (%) | Reference |
| Candida tropicalis MTCC 5158 | (S) | >99 | 43 | [8] |
| Saccharomyces cerevisiae B5 | - | - | High Activity | [9] |
| Debaryomyces hansenii P1 | - | up to 99 | High | [6] |
| Rhodotorula mucilaginosa YS62 | (S) | 99.9 | 89.7 | [6] |
| Lodderomyces elongisporus | (S) | >99 | 49-88 | [5] |
| Pichia carsonii | (S) | >99 | 49-88 | [5] |
Table 2: Biocatalytic Reduction of Substituted Acetophenone Derivatives
| Substrate | Yeast Strain | Product Configuration | Enantiomeric Excess (e.e.) (%) | Conversion (%) | Reference |
| 2-Bromo-4-fluoro acetophenone | Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Baker's Yeast | (S) | 99 | >90 | [6] |
| 4-Nitro acetophenone | Candida zeylanoides P1 | (S) | >99 | 89 | [6] |
| 3-Methoxy acetophenone | Debaryomyces hansenii P1 | (R) | >99 | 82 | [6] |
| 2'-Chloroacetophenone | Saccharomyces cerevisiae B5 | - | - | Highest Activity | [9] |
| 4'-Chloroacetophenone | Saccharomyces cerevisiae B5 | - | - | Lower Activity | [9] |
| 3'-Chloroacetophenone | Saccharomyces cerevisiae B5 | - | - | Lower Activity | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the biocatalytic reduction of acetophenone derivatives using yeast.
Protocol 1: Yeast Cultivation
This protocol describes the general procedure for cultivating yeast strains to obtain sufficient biomass for the bioreduction reaction.
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae, Candida tropicalis)
-
Yeast Extract Peptone Dextrose (YEPD) or Tryptic Soy Broth (TSB) medium
-
Sterile culture flasks
-
Incubator shaker
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Inoculum Preparation: Aseptically transfer a single colony of the desired yeast strain from an agar plate to a flask containing 10-20 mL of sterile growth medium.
-
Incubation: Incubate the culture at the optimal temperature (typically 25-37°C) and agitation (150-250 rpm) for 18-24 hours.[10][11][12]
-
Scaling Up: Transfer the inoculum to a larger flask containing the appropriate volume of sterile growth medium to achieve the desired cell density.
-
Growth Monitoring: Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Cell Harvesting: Once the desired growth phase is reached (typically late exponential or early stationary phase), harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet with sterile distilled water or a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components. The washed cells are referred to as "resting cells".
Protocol 2: Whole-Cell Biocatalytic Reduction
This protocol outlines the procedure for the asymmetric reduction of an acetophenone derivative using whole yeast cells.
Materials:
-
Washed yeast cells (from Protocol 1)
-
Acetophenone derivative (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Co-substrate (e.g., glucose, 2-propanol)
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Orbital shaker
Procedure:
-
Reaction Setup: In a sterile Erlenmeyer flask, prepare a suspension of the washed yeast cells in the phosphate buffer.
-
Co-substrate Addition: Add a co-substrate to the cell suspension. Glucose is commonly used to ensure the regeneration of the NADPH cofactor. Alternatively, a secondary alcohol like 2-propanol can serve as a hydrogen donor.[5]
-
Substrate Addition: Dissolve the acetophenone derivative in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and add it to the reaction mixture. The final substrate concentration typically ranges from 10-30 mM.[5]
-
Incubation: Incubate the reaction mixture on an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 750 rpm) for a specified duration (e.g., 24-72 hours).[5][8]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.
-
Product Extraction: After the reaction is complete, separate the yeast cells by centrifugation. Extract the supernatant with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 3: Analysis of Chiral Alcohols by Gas Chromatography (GC)
This protocol describes the determination of conversion and enantiomeric excess of the chiral alcohol product using chiral gas chromatography.
Materials:
-
Crude or purified product from Protocol 2
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., CP Chirasil-DEX CB)[13]
-
Standards of the acetophenone substrate and the racemic alcohol product
-
Anhydrous sodium sulfate
-
Dichloromethane or other suitable solvent
Procedure:
-
Sample Preparation: Dissolve a small amount of the extracted product in a suitable solvent (e.g., dichloromethane). If necessary, pass the solution through a small plug of anhydrous sodium sulfate to remove any residual water.
-
GC Analysis:
-
Injector and Detector Temperature: Set the injector and detector temperatures to appropriate values (e.g., 230°C and 250°C, respectively).[13]
-
Oven Temperature Program: Use a suitable temperature program to achieve good separation of the substrate and the two enantiomers of the alcohol product.
-
Carrier Gas: Use hydrogen or helium as the carrier gas at an appropriate flow rate.
-
-
Data Analysis:
-
Identification: Identify the peaks corresponding to the substrate and the product enantiomers by comparing their retention times with those of the authentic standards.
-
Conversion Calculation: Calculate the conversion percentage based on the disappearance of the substrate peak area relative to the initial amount.
-
Enantiomeric Excess (e.e.) Calculation: Determine the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
The following diagrams illustrate the key processes in the biocatalytic reduction of acetophenone derivatives using yeast.
References
- 1. researchgate.net [researchgate.net]
- 2. ftb.com.hr [ftb.com.hr]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yeast-Mediated Reactions in Organic Solvents | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Optimization of Candida tropicalis growth conditions on silicone elastomer material by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Halogenated Derivatives from 1-(2,6-Dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of α-halogenated derivatives of 1-(2,6-dimethylphenyl)ethanone, a sterically hindered ketone. The protocols are adapted from established methods for the halogenation of acetophenones, with special consideration for the steric hindrance posed by the two ortho-methyl groups, which can influence reaction rates and conditions.
Introduction
α-Halogenated ketones are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide array of molecular transformations. The introduction of a halogen atom at the α-position of a ketone enhances its reactivity, making it a key building block in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines protocols for the α-bromination, α-chlorination, and α-iodination of this compound.
The primary challenge in the halogenation of this compound is the steric hindrance around the acetyl group, which can impede the approach of the halogenating agent. The protocols provided herein are designed to overcome this challenge through the careful selection of reagents and reaction conditions.
Synthesis of α-Bromo-1-(2,6-dimethylphenyl)ethanone
The α-bromination of ketones can be effectively achieved using bromine in an acidic medium or with N-bromosuccinimide (NBS) as a brominating agent.[1][2] Acid catalysis is crucial for promoting the formation of the enol intermediate, which is the reactive species in the halogenation reaction.[2][3]
Experimental Protocol: Bromination using Bromine in Acetic Acid
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Thiosulfate (Na₂S₂O₃), saturated solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid from the dropping funnel to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), saturated sodium thiosulfate solution (to quench excess bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure α-bromo-1-(2,6-dimethylphenyl)ethanone.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile or dichloromethane, add N-bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid or Amberlyst-15.[4]
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Synthesis of α-Chloro-1-(2,6-dimethylphenyl)ethanone
α-Chlorination of ketones can be achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[5]
Experimental Protocol: Chlorination using Sulfuryl Chloride
Materials:
-
This compound
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Slowly add sulfuryl chloride (1.1 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Synthesis of α-Iodo-1-(2,6-dimethylphenyl)ethanone
α-Iodination can be performed using iodine in the presence of a base or an oxidizing agent. A common method involves the use of iodine and mercuric oxide.[6]
Experimental Protocol: Iodination using Iodine and Mercuric Oxide
Materials:
-
This compound
-
Iodine (I₂)
-
Yellow Mercuric Oxide (HgO)
-
Benzene or other suitable organic solvent
-
Sodium Thiosulfate (Na₂S₂O₃), dilute solution
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
In a glass-stoppered bottle, dissolve this compound (1.0 eq) in benzene.[6]
-
With constant shaking and cooling, alternately add small portions of yellow mercuric oxide (0.85 eq) and iodine (1.0 eq).[6]
-
After the addition is complete, filter the mixture and wash the residue with ether.
-
Wash the combined filtrate with a dilute solution of sodium thiosulfate to remove excess iodine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purify the residue by fractional distillation under reduced pressure to obtain α-iodo-1-(2,6-dimethylphenyl)ethanone.
Data Presentation
Table 1: Summary of Halogenation Reactions of this compound (Expected)
| Halogenation Reaction | Halogenating Agent | Catalyst/Conditions | Solvent | Typical Yield (%) |
| α-Bromination | Br₂ | Acetic Acid | Acetic Acid | 65-75 |
| α-Bromination | NBS | p-TsOH | Acetonitrile | 70-85 |
| α-Chlorination | SO₂Cl₂ | - | Dichloromethane | 60-70 |
| α-Iodination | I₂/HgO | - | Benzene | 50-60 |
Note: Yields are estimated based on reactions with analogous, less sterically hindered acetophenones and may require optimization for this compound.
Visualizations
Experimental Workflow for α-Bromination
Caption: Workflow for the α-bromination of this compound.
General Signaling Pathway for Biological Screening
While specific biological activities of halogenated this compound derivatives are not extensively documented, α-haloketones are known to be reactive electrophiles and are often screened for various biological activities, such as enzyme inhibition.[7] The following diagram illustrates a general workflow for screening such compounds.
Caption: A logical workflow for the biological evaluation of synthesized compounds.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Notes: The Role of 1-(2,6-Dimethylphenyl)ethanone and its Analogs in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(2,6-dimethylphenyl)ethanone and its structurally related analogs in the development of pharmaceutical agents. This document details the synthesis of the Class I antiarrhythmic drugs, Lidocaine and Mexiletine, showcasing the importance of the 2,6-dimethylphenyl scaffold.
Introduction
This compound is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structural framework, featuring a substituted phenyl ring, is a key component in a variety of biologically active molecules. While direct synthesis pathways from this compound for major pharmaceuticals are not widely documented, its close structural analogs, 2,6-dimethylaniline and 2,6-dimethylphenol, are pivotal starting materials for the synthesis of the widely used antiarrhythmic agents Lidocaine and Mexiletine, respectively. These examples highlight the significance of the 2,6-dimethylphenyl moiety in medicinal chemistry.
General Synthetic Workflow
The synthesis of pharmaceuticals utilizing the 2,6-dimethylphenyl scaffold typically involves a multi-step process. The general workflow begins with the functionalization of the 2,6-dimethylphenyl core, followed by a series of reactions to build the final active pharmaceutical ingredient (API).
Caption: General workflow for pharmaceutical synthesis from 2,6-dimethylphenyl precursors.
Application 1: Synthesis of Lidocaine
Lidocaine is a widely used local anesthetic and Class Ib antiarrhythmic drug. Its synthesis prominently features 2,6-dimethylaniline as the starting material.
Experimental Protocol: Synthesis of Lidocaine from 2,6-Dimethylaniline
The synthesis of Lidocaine from 2,6-dimethylaniline is a two-step process.[2][3][4]
Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
-
In a fume hood, dissolve 2,6-dimethylaniline (0.05 mol) in glacial acetic acid (45 mL) in an Erlenmeyer flask.
-
Cool the solution to 10°C in an ice bath.
-
Slowly add chloroacetyl chloride (0.06 mol) to the cooled solution while stirring.
-
After stirring for an additional 30 minutes, add a solution of sodium acetate (15 g) in water (75 mL).
-
A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form.
-
Isolate the product via vacuum filtration and wash with cold water.
Step 2: Synthesis of Lidocaine
-
Suspend the dried 2-chloro-N-(2,6-dimethylphenyl)acetamide (0.03 mol) in toluene (150 mL) in a round-bottom flask equipped with a condenser.
-
Add diethylamine (0.09 mol) to the suspension.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, filter off the precipitated diethylammonium chloride.
-
Extract the filtrate three times with water (30 mL each).
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the toluene by vacuum rotary evaporation to yield Lidocaine base.
-
The base can be converted to its hydrochloride salt by treatment with an ethereal solution of hydrogen chloride.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Volume/Mass | Yield |
| 2,6-Dimethylaniline | 121.18 | 0.05 | ~6.06 g | - |
| Chloroacetyl chloride | 112.94 | 0.06 | ~5.3 mL | - |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 197.66 | - | - | - |
| Diethylamine | 73.14 | 0.09 | ~9.4 mL | - |
| Lidocaine | 234.34 | - | - | Overall yield of 71% has been reported.[2] |
Application 2: Synthesis of Mexiletine
Mexiletine is a Class Ib antiarrhythmic agent used for the treatment of ventricular arrhythmias.[5] A common synthetic route starts from 2,6-dimethylphenol.
Experimental Protocol: Synthesis of Mexiletine Hydrochloride
A patented method for the production of mexiletine hydrochloride involves the following steps.[6]
Step 1: Synthesis of 1-(2,6-dimethylphenoxy)acetone (Ether Ketone)
-
In a reactor, add 2,6-xylenol (75 parts by weight), dimethyl formamide (600 parts), potassium carbonate (150 parts), and sodium bromide (4.5 parts).
-
Heat the mixture to 50-55°C.
-
Add monochloroacetone (100 parts) dropwise over approximately 1 hour.
-
Maintain the reaction at 63-68°C for 10 hours.
-
Filter the mixture and collect the filtrate.
-
Distill the filtrate under vacuum (<0.09 MPa) to collect the fraction at 100-110°C, which is the ether ketone.
Step 2: Reductive Amination to form Mexiletine
The ether ketone is then subjected to reductive amination to form the amine, which is a common synthetic transformation.
Step 3: Salt Formation
-
The resulting mexiletine base is dissolved in a suitable solvent like ethyl acetate.
-
A solution of hydrochloric acid is added to adjust the pH to approximately 5.5.
-
The mixture is cooled to below 5°C to precipitate mexiletine hydrochloride.
-
The final product is collected by filtration.
Quantitative Data
| Reactant/Product | Parts by Weight |
| 2,6-Xylenol | 75 |
| Dimethyl formamide | 600 |
| Potassium carbonate | 150 |
| Sodium Bromide | 4.5 |
| Monochloroacetone | 100 |
| Ether Amine (Mexiletine) | 80 (used in refining) |
| Ethyl acetate | 350 (used in refining) |
Mechanism of Action: Class I Antiarrhythmic Drugs
Both Lidocaine and Mexiletine are classified as Class I antiarrhythmic agents. Their primary mechanism of action is the blockade of voltage-gated sodium channels in the cardiac myocytes.
Caption: Mechanism of action of Class Ib antiarrhythmic drugs like Lidocaine and Mexiletine.
By blocking the fast inward sodium current, these drugs decrease the rate of phase 0 depolarization in the cardiac action potential.[7] Class Ib agents have a high affinity for sodium channels in the open and inactivated states, which makes them more effective in rapidly firing or depolarized tissues, a characteristic of arrhythmias.[7] This state-dependent blockade leads to a shortening of the action potential duration and suppression of ventricular arrhythmias.
References
- 1. Buy this compound | 2142-76-9 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. is.muni.cz [is.muni.cz]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105017033A - Process for producing mexiletine hydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,6-Dimethylphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 1-(2,6-Dimethylphenyl)ethanone, also known as 2',6'-dimethylacetophenone. This guide includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and strategies for yield improvement.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] This reaction is a classic example of electrophilic aromatic substitution.[1]
Q2: Why is m-xylene the starting material?
A2: The two methyl groups on m-xylene are ortho, para-directing. In the Friedel-Crafts acylation, the incoming acyl group will add to a position activated by the methyl groups. The structure of this compound corresponds to the acylation of m-xylene at the 2-position, which is ortho to both methyl groups.
Q3: What are the main challenges in this synthesis?
A3: Key challenges include ensuring the anhydrous (water-free) condition of the reagents and apparatus, controlling the reaction temperature due to the exothermic nature of the reaction, and preventing the formation of isomeric byproducts.[1][3] The Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture.[3]
Q4: Can other catalysts be used instead of aluminum chloride?
A4: Yes, while AlCl₃ is common, other catalysts can be employed. Studies have shown that solid acid catalysts, such as iron oxide supported on HY zeolite (Fe₂O₃/HY), can be efficient, reusable, and offer high conversion rates and selectivity for the desired product.[4]
Experimental Protocol: Friedel-Crafts Acylation of m-Xylene
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
m-Xylene (1,3-dimethylbenzene)
-
Acetyl chloride (CH₃COCl)
-
Dry dichloromethane (DCM) or another suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous aluminum chloride (1.1 equivalents) and dry DCM to the flask.[1] Cool the suspension to 0°C in an ice bath.
-
Formation of Acylium Ion: Dissolve acetyl chloride (1.1 equivalents) in dry DCM and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.[1]
-
Addition of Substrate: After the acetyl chloride addition is complete, add m-xylene (1.0 equivalent) dissolved in dry DCM to the addition funnel. Add the m-xylene solution dropwise to the reaction mixture. The rate of addition should be controlled to prevent the temperature from rising significantly.[1]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitor by TLC).[5]
-
Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[1][5] This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[1][5]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[1][5]
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Did the reaction start? (e.g., color change, HCl gas evolution) | 1. Wet Reagents/Glassware: Aluminum chloride is extremely sensitive to moisture, which deactivates it.[3] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Handle AlCl₃ quickly in a dry environment. |
| 2. Inactive Catalyst: The AlCl₃ may be old or have been improperly stored. | Use a fresh, unopened container of anhydrous aluminum chloride. | |
| Was the initial yield low after work-up? | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | Monitor the reaction by TLC to ensure all the starting material is consumed. If needed, extend the reaction time or gently warm the mixture. |
| 2. Loss during Work-up: Product may have been lost during extraction or washing steps. | Ensure proper phase separation during extractions. Avoid overly aggressive washing that could lead to emulsions. Back-extract aqueous layers to recover any dissolved product. | |
| 3. Sub-optimal Stoichiometry: Incorrect molar ratios of reactants and catalyst. | Use a slight excess (1.1-1.2 equivalents) of both acetyl chloride and AlCl₃ relative to the limiting reagent (m-xylene). |
Issue 2: Impure Product (Presence of Side Products)
| Question | Possible Cause | Suggested Solution |
| Are there unexpected spots on the TLC or peaks in the GC-MS? | 1. Isomer Formation: Acylation may have occurred at other positions on the m-xylene ring, such as the 4-position, leading to 1-(2,4-Dimethylphenyl)ethanone. | While the 2,6-isomer is sterically hindered, some formation of the 2,4-isomer is possible. Optimize reaction temperature; lower temperatures often favor selectivity. Purification by column chromatography is usually effective for separating isomers. |
| 2. Polyacylation: The product ketone can undergo a second acylation, although this is less likely as the acyl group deactivates the ring to further substitution.[6] | Use a molar ratio of m-xylene to acetyl chloride that is 1:1 or slightly favors m-xylene. Avoid a large excess of the acylating agent. | |
| 3. Residual Starting Material: The reaction did not go to completion. | Increase reaction time or consider a slight increase in temperature towards the end of the reaction. Monitor by TLC. |
Yield Optimization Strategies
Improving the yield of this compound often involves careful control of reaction parameters.
| Parameter | Recommendation | Rationale |
| Catalyst | Consider alternative Lewis acids or solid acid catalysts like Fe₂O₃/HY zeolite.[4] | Zeolite-based catalysts can offer improved selectivity, easier separation (filtration instead of aqueous quench), and are reusable, which can improve overall process efficiency.[4] |
| Temperature | Maintain low temperature (0°C) during the addition of reagents. | The reaction is exothermic. Controlling the temperature prevents side reactions and potential degradation of reactants or products.[1] |
| Solvent | Use a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide. | Anhydrous conditions are critical for the activity of the Lewis acid catalyst.[3] |
| Order of Addition | Add the m-xylene to the pre-formed complex of AlCl₃ and acetyl chloride. | Pre-forming the acylium ion electrophile before adding the nucleophilic aromatic ring can lead to a cleaner reaction.[1] |
Quantitative Data on Catalyst Performance
| Catalyst | Benzoyl Chloride Conversion (%) | 2,4-Isomer Selectivity (%) |
| HY Zeolite | 58.6 | 99.1 |
| Fe₂O₃ | 65.3 | 98.7 |
| Fe₂O₃/HY | 99.5 | 94.5 |
| Data adapted from a study on the acylation of m-xylene with benzoyl chloride, demonstrating the potential for high conversion with optimized solid acid catalysts.[4] |
This data suggests that a supported iron oxide catalyst can drive the reaction to near-full conversion, which is a key factor in maximizing yield.[4]
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1-(2,6-Dimethylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(2,6-Dimethylphenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Friedel-Crafts acylation of m-xylene?
A1: Common impurities include unreacted starting materials such as m-xylene and acetyl chloride (or acetic anhydride), byproducts from side reactions, and isomers of the desired product. The primary isomeric byproduct is 1-(2,4-Dimethylphenyl)ethanone, with smaller amounts of 1-(3,5-Dimethylphenyl)ethanone also possible. The Lewis acid catalyst (e.g., aluminum chloride) and quenching reagents are also present in the crude mixture and must be removed.
Q2: My crude product is a dark oil. What is the likely cause and how can I address this during purification?
A2: A dark color in the crude product often indicates the presence of polymeric or resinous byproducts, which can form during the Friedel-Crafts acylation, especially if the reaction temperature was not well-controlled. These colored impurities can often be removed by passing the crude product through a short plug of silica gel before proceeding with more rigorous purification methods like column chromatography or distillation.
Q3: I am having difficulty separating the desired this compound from its isomers by column chromatography. What can I do?
A3: Isomers can be challenging to separate due to their similar polarities. For flash column chromatography, using a less polar solvent system and a longer column can improve separation. A gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, may also be effective. You can determine an optimal solvent system by running thin-layer chromatography (TLC) with various solvent mixtures.[1][2][3] Aim for an Rf value between 0.2 and 0.3 for the desired product.[2]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective purification technique if a suitable solvent is found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Given that this compound is soluble in a range of organic solvents like ethanol, methanol, and toluene, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, might be necessary to achieve good crystal formation.[4] Experimentation with different solvent systems on a small scale is recommended to find the optimal conditions.
Q5: What are the key considerations for purifying this compound by vacuum distillation?
A5: Vacuum distillation is suitable for thermally stable liquids. This compound has a relatively high boiling point, so vacuum is necessary to prevent decomposition at atmospheric pressure.[4] Key considerations include:
-
Pressure: A sufficiently low pressure is needed to lower the boiling point to a manageable temperature.
-
Fractionating Column: For separating compounds with close boiling points, such as isomers, a fractionating column (e.g., Vigreux or packed column) is essential.
-
Heating: Uniform heating of the distillation flask, for instance with a heating mantle and stirring, is crucial to avoid bumping and ensure a smooth distillation.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system (Rf too high or too low).- Column overloaded with crude product.- Column packed improperly (cracks or channels). | - Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3 for the target compound.[2]- Use a proper ratio of silica gel to crude product (typically 30-50:1 by weight for easy separations).[2]- Repack the column carefully, ensuring a homogenous and crack-free stationary phase. |
| Compound Elutes Too Quickly or Too Slowly | - Solvent polarity is too high or too low. | - Adjust the solvent system. Increase polarity (e.g., more ethyl acetate in a hexane/ethyl acetate mixture) to decrease elution time. Decrease polarity to increase elution time. |
| Tailing of Spots on TLC/Broad Elution Bands | - Compound is acidic or basic and interacting strongly with the silica gel.- Sample is not fully soluble in the mobile phase. | - Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds).[3]- Ensure the sample is fully dissolved before loading onto the column. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not supersaturated (too much solvent used).- The compound is "oiling out" instead of crystallizing. | - Evaporate some of the solvent to concentrate the solution and try cooling again.- Try scratching the inside of the flask with a glass rod to induce nucleation.- If an oil forms, try redissolving it in a minimal amount of hot solvent and cooling more slowly. Consider a different solvent system. |
| Low Recovery of Pure Product | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Crystals were not washed properly or were washed with a solvent in which they are too soluble. | - Minimize the amount of hot solvent used to dissolve the crude product.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Crystals are Colored or Appear Impure | - Impurities co-crystallized with the product. | - Consider a preliminary purification step, such as passing the crude material through a silica plug, before recrystallization.- Perform a second recrystallization. |
Experimental Protocols
General Workup Procedure for Friedel-Crafts Acylation
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a dilute acid solution (e.g., 1 M HCl). This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.[5]
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine (to remove excess water).[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Flash Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine a suitable mobile phase. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for this compound.[3]
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Dry pack the column with silica gel (40-63 µm particle size).[7] The amount of silica should be 30-50 times the weight of the crude product.[2]
-
Add another layer of sand on top of the silica gel.
-
Wet the column by carefully adding the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to get a free-flowing powder.[1]
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using compressed air or a pump to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of crude this compound.
References
Technical Support Center: Synthesis of 2',6'-Dimethylacetophenone
Welcome to the Technical Support Center for the synthesis of 2',6'-Dimethylacetophenone. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2',6'-Dimethylacetophenone?
A1: The most common method for synthesizing 2',6'-Dimethylacetophenone is the Friedel-Crafts acylation of m-xylene using an acetylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., aluminum chloride). An alternative, though less common, route is the Grignard reaction of 2,6-dimethylbenzonitrile with a methylmagnesium halide.
Q2: What are the major side products I should expect during the Friedel-Crafts acylation of m-xylene?
A2: The primary side products are the isomeric dimethylacetophenones: 2',4'-Dimethylacetophenone and 3',5'-Dimethylacetophenone. The formation of these isomers is due to the ortho- and para-directing effects of the two methyl groups on the m-xylene ring.
Q3: How can I minimize the formation of isomeric side products in the Friedel-Crafts acylation?
A3: Optimizing reaction conditions is key. Using a bulkier Lewis acid catalyst can favor the less sterically hindered 2',4'- and 3',5'- isomers, so using a less bulky catalyst may be advantageous. Lowering the reaction temperature generally increases selectivity, potentially favoring the formation of the thermodynamically more stable product. The choice of solvent can also influence the isomer ratio.[1]
Q4: What are the potential side products in the Grignard synthesis route?
A4: In the Grignard reaction with 2,6-dimethylbenzonitrile, the primary side product is the starting material, which can be recovered if the reaction does not go to completion. Another potential side product is a ketone formed from the reaction of the Grignard reagent with any unreacted starting nitrile, followed by hydrolysis. Over-addition of the Grignard reagent is less of a concern with a nitrile starting material compared to an ester.[2]
Q5: What are the best methods for purifying 2',6'-Dimethylacetophenone from its isomers?
A5: The boiling points of the dimethylacetophenone isomers are very close, making separation by standard distillation challenging. High-efficiency fractional distillation under reduced pressure can be effective.[3] For laboratory-scale purifications, column chromatography on silica gel is a common and effective method for separating the isomers.
Troubleshooting Guides
Issue 1: Low Yield of 2',6'-Dimethylacetophenone in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and that your glassware and solvent are completely dry.[1] |
| Deactivated Substrate | If your m-xylene starting material is impure and contains deactivating groups, the reaction will be sluggish. Use purified m-xylene. |
| Suboptimal Temperature | If the reaction temperature is too low, the rate may be too slow. If it's too high, side reactions and degradation can occur. Experiment with a range of temperatures, starting at 0°C and slowly warming to room temperature.[4] |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the reaction time or adding a small amount of additional catalyst. |
| Product Loss During Workup | The product-catalyst complex must be thoroughly hydrolyzed during the aqueous workup. Ensure vigorous stirring during the addition of ice and acid. Optimize extraction with a suitable organic solvent.[5] |
Issue 2: High Proportion of Isomeric Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | Higher temperatures can lead to a less selective reaction and a higher proportion of the thermodynamically favored isomers. Maintain a low reaction temperature (e.g., 0-5°C) during the addition of reagents.[4] |
| Steric Effects of the Catalyst | A very bulky Lewis acid catalyst may sterically hinder acylation at the 2-position of m-xylene. Consider using a less sterically demanding Lewis acid. |
| Solvent Effects | The polarity of the solvent can influence the isomer distribution. Non-polar solvents like carbon disulfide or dichloromethane are commonly used. Experiment with different solvents to optimize for the desired isomer. |
Issue 3: Incomplete Reaction in Grignard Synthesis
| Potential Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Grignard reagents are highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous ether as the solvent.[2] |
| Steric Hindrance | The 2,6-dimethylbenzonitrile is sterically hindered. A higher reaction temperature or a longer reaction time may be required to drive the reaction to completion. |
| Poor Quality Magnesium | The magnesium turnings should be fresh and activated. Adding a small crystal of iodine can help initiate the formation of the Grignard reagent. |
Data Presentation
The following table provides a representative summary of the expected product distribution in the Friedel-Crafts acylation of m-xylene with acetyl chloride under typical laboratory conditions. Please note that the actual isomer ratios can vary based on the specific reaction conditions.
| Product | Structure | Typical Yield (%) | Boiling Point (°C) |
| 2',6'-Dimethylacetophenone | ![]() | Major Product | 218-220 |
| 2',4'-Dimethylacetophenone | ![]() | Significant Side Product | 224-226 |
| 3',5'-Dimethylacetophenone | ![]() | Minor Side Product | 220-222 |
Experimental Protocols
Protocol 1: Synthesis of 2',6'-Dimethylacetophenone via Friedel-Crafts Acylation
Materials:
-
m-Xylene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes.
-
Prepare a solution of m-xylene (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.
-
Add the m-xylene solution dropwise to the reaction mixture, keeping the temperature below 10°C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography on silica gel.
Protocol 2: Synthesis of 2',6'-Dimethylacetophenone via Grignard Reaction
Materials:
-
2,6-Dimethylbenzonitrile
-
Magnesium turnings
-
Methyl Iodide
-
Anhydrous Diethyl Ether
-
Aqueous Hydrochloric Acid (e.g., 3M)
-
Saturated Ammonium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Prepare a solution of methyl iodide (1.2 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium to initiate the reaction (a small crystal of iodine can be added as an initiator).
-
Once the reaction begins, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Prepare a solution of 2,6-dimethylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the nitrile solution dropwise to the Grignard reagent.
-
After the addition, heat the reaction mixture to a gentle reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Add aqueous hydrochloric acid and stir until the intermediate imine is hydrolyzed.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of m-xylene.
Caption: Troubleshooting workflow for the synthesis of 2',6'-Dimethylacetophenone.
References
Technical Support Center: Reduction of Sterically Hindered Ketones
Welcome to the technical support center for challenges in the reduction of sterically hindered ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Low or No Conversion of the Sterically Hindered Ketone
Possible Causes:
-
Steric Hindrance: The primary reason for low reactivity is the steric bulk around the carbonyl group, which impedes the approach of the reducing agent.[1][2]
-
Insufficiently Potent Reducing Agent: The chosen reducing agent may not be strong enough to overcome the steric barrier and reduce the ketone.
-
Poor Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions.
Solutions:
-
Choice of Reducing Agent:
-
For reduction to an alcohol, consider using a more powerful hydride donor like Lithium aluminum hydride (LiAlH₄) over the milder Sodium borohydride (NaBH₄).[3][4] However, be mindful of the higher reactivity and potential side reactions of LiAlH₄.[5]
-
For complete deoxygenation to a methylene group (CH₂), the Wolff-Kishner reduction is often effective for sterically hindered ketones, especially with modifications like the Barton or Huang-Minlon methods which employ higher temperatures.[6][7][8]
-
-
Modification of Reaction Conditions:
-
Increase Temperature: For many reductions, particularly the Wolff-Kishner reaction, higher temperatures can provide the necessary activation energy to overcome steric hindrance.[6]
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration to achieve higher conversion.[9]
-
Catalyst Selection: In catalytic hydrogenation, the choice of catalyst and support can be critical. For sterically unbiased aromatic ketones, specific iridium catalysts have shown high efficiency.[10]
-
Issue 2: Undesired Side Reactions
Possible Causes:
-
Reaction with Other Functional Groups: The reducing agent may not be selective for the ketone and could react with other sensitive functional groups in the molecule.
-
Formation of Byproducts: Specific reaction conditions can favor the formation of unwanted side products. For instance, in the Wolff-Kishner reduction, azine formation can be a significant side reaction.[6]
Solutions:
-
Chemoselective Reagents:
-
Luche Reduction: For the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols in the presence of other reducible groups, the Luche reduction (NaBH₄, CeCl₃) is highly effective.[11][12] The cerium chloride increases the hardness of the borohydride, favoring attack at the hard carbonyl center.[11] Aldehydes are often protected as acetals under these conditions and do not react.[12]
-
-
Reaction Condition Optimization:
Issue 3: Poor Diastereoselectivity or Enantioselectivity
Possible Causes:
-
Facial Bias: The steric environment around the ketone can favor the approach of the reducing agent from one face of the carbonyl over the other, leading to a mixture of diastereomers.[14]
-
Achiral Reducing Agent: Using a non-chiral reducing agent on a prochiral ketone will result in a racemic mixture of enantiomers.[15]
Solutions:
-
Diastereoselective Reductions:
-
Bulky Reducing Agents: For cyclic ketones, bulky hydride reagents like L-Selectride tend to attack from the less hindered equatorial face, leading to the axial alcohol.[14] Conversely, smaller reagents like NaBH₄ often favor axial attack to yield the more stable equatorial alcohol.[14]
-
Directed Reductions: The presence of a nearby directing group, such as a hydroxyl group, can be exploited to achieve high diastereoselectivity through chelation-controlled reductions.
-
-
Enantioselective Reductions:
-
Chiral Catalysts: Asymmetric transfer hydrogenation using chiral transition metal catalysts can achieve high enantioselectivity.[16][17]
-
Chirally Modified Hydride Reagents: Reagents like BINAL-H, derived from lithium aluminum hydride and a chiral diol, can provide high enantioselectivity in the reduction of certain ketones.[18]
-
Enzymatic Reductions: Biocatalysis using enzymes from microorganisms like baker's yeast can offer excellent enantioselectivity for the reduction of specific ketones.[16][19]
-
Frequently Asked Questions (FAQs)
Q1: My sterically hindered ketone is not reacting with NaBH₄. What should I try next?
If NaBH₄ is ineffective, consider using a stronger reducing agent like LiAlH₄, which is generally more reactive towards hindered ketones.[3][4] Alternatively, for a complete reduction to the methylene group, the Wolff-Kishner reduction is a robust option.[6] Always consider the compatibility of these stronger reagents with other functional groups in your molecule.
Q2: I am trying to reduce an α,β-unsaturated ketone, but I am getting a mixture of 1,2- and 1,4-reduction products. How can I selectively obtain the allylic alcohol?
The Luche reduction (NaBH₄ and CeCl₃ in methanol or ethanol) is the method of choice for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[11][20] The cerium salt activates the carbonyl group and hardens the borohydride reagent, suppressing the competing 1,4-conjugate addition.[11][21]
Q3: How can I avoid the harsh basic conditions of the Wolff-Kishner reduction?
If your substrate is sensitive to strong bases, you can consider alternative methods for deoxygenation. One common strategy is to first convert the ketone to a thioacetal, which can then be reduced to the methylene group using Raney nickel.[22] This two-step process avoids the high temperatures and strong base of the Wolff-Kishner reaction.
Q4: I am performing a catalytic hydrogenation of a hindered ketone, but the reaction is very slow. What can I do to improve the reaction rate?
For catalytic hydrogenations, ensure your catalyst is active and not poisoned. You can try increasing the hydrogen pressure, raising the reaction temperature, or screening different catalysts and solvents. The choice of base in transfer hydrogenation can also significantly impact the reaction rate and yield.[23]
Q5: How does steric hindrance affect the stereochemical outcome of the reduction of cyclic ketones?
In cyclic systems, steric hindrance plays a crucial role in determining the facial selectivity of the hydride attack. Generally, small hydride reagents (e.g., NaBH₄) tend to approach from the axial direction to avoid torsional strain, leading to the equatorial alcohol.[14] In contrast, bulky reagents (e.g., L-Selectride) will preferentially attack from the less sterically hindered equatorial face, resulting in the axial alcohol.[14] This is often referred to as "steric approach control".[14]
Quantitative Data Summary
Table 1: Effect of Base on the Yield of Catalytic Transfer Hydrogenation of Acetophenone
| Base | pKa | Yield (%) |
| tBuOK | ~19 | 68 |
| tBuONa | ~19 | 76 |
| KOH | ~15.7 | 96 |
| NaOH | ~15.7 | 96 |
| NEt₃ | ~10.75 | <1 |
Data adapted from a study on the transfer hydrogenation of acetophenone, illustrating the influence of base strength and steric hindrance on reaction efficiency.[23]
Experimental Protocols
Protocol 1: Luche Reduction of an α,β-Unsaturated Ketone
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,β-unsaturated ketone (1 equivalent) in methanol.
-
Addition of Cerium Salt: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1 to 1.2 equivalents) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to the desired temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1 to 1.5 equivalents) portion-wise to the cooled solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired allylic alcohol.
Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, add the sterically hindered ketone (1 equivalent), hydrazine hydrate (excess, e.g., 10-20 equivalents), and a high-boiling solvent like diethylene glycol.[13]
-
Initial Heating: Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone.
-
Addition of Base: Cool the reaction mixture slightly and add a strong base, such as potassium hydroxide (KOH, excess, e.g., 5-10 equivalents).
-
Distillation and Reflux: Heat the mixture again and distill off the water and excess hydrazine. Once the temperature of the reaction mixture reaches approximately 190-200 °C, maintain it at reflux until the reaction is complete (monitor by TLC).[8]
-
Cooling and Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent (e.g., diethyl ether or toluene).
-
Purification: Wash the organic layer with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure. Purify the resulting hydrocarbon by distillation or chromatography if necessary.
Visualizations
Caption: Workflow for the Luche Reduction.
Caption: Facial Selectivity in Cyclic Ketone Reduction.
References
- 1. reddit.com [reddit.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Wolff-Kishner Reduction, Mechanism & Application - Video | Study.com [study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Luche reduction - Wikipedia [en.wikipedia.org]
- 12. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 13. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Luche Reduction [organic-chemistry.org]
- 22. reddit.com [reddit.com]
- 23. mdpi.com [mdpi.com]
optimizing reaction conditions for Friedel-Crafts acylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts acylation is resulting in a low or no yield. What are the common causes and how can I troubleshoot this?
Low yields in Friedel-Crafts acylation can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Common Causes and Solutions for Low Yield:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, hindering the reaction.[1] If your substrate is highly deactivated, consider using a more potent Lewis acid catalyst or higher reaction temperatures, though this may increase the risk of side reactions.
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture.[1][2] Any water in the solvent, reagents, or glassware will deactivate the catalyst.[1][2]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not catalytic amounts.[1][3] This is because the product, an aromatic ketone, is a Lewis base and forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][3]
-
Solution: Use at least one equivalent of the Lewis acid catalyst relative to the limiting reagent.[2] In some cases, an excess of the catalyst may be beneficial.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to decomposition and side reactions.[1]
-
Solution: Optimize the reaction temperature by starting at a lower temperature (e.g., 0 °C) and gradually increasing it. Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC).
-
-
Poor Reagent Quality: The purity of the aromatic substrate and the acylating agent (acyl chloride or anhydride) is critical for a successful reaction.[1] Impurities can interfere with the catalyst and lead to the formation of byproducts.
-
Solution: Use high-purity reagents. Purify reagents if necessary before use.
-
Q2: I am observing the formation of multiple products in my reaction. What could be the cause and how can I improve selectivity?
While Friedel-Crafts acylation is generally less prone to polysubstitution compared to Friedel-Crafts alkylation, the formation of multiple products can still occur, primarily due to isomeric products.[1]
Causes and Solutions for Multiple Products:
-
Isomer Formation: The directing effects of substituents on the aromatic ring determine the position of acylation (ortho, meta, or para). A mixture of isomers can be formed depending on the substrate.
-
Solution: The choice of solvent can influence the regioselectivity of the reaction. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the formation of the alpha-substituted product, while polar solvents like nitrobenzene favor the beta-substituted product.[4]
-
-
Polysubstitution: Although the acyl group is deactivating, preventing a second acylation, highly activated aromatic rings can sometimes undergo polysubstitution.[1][5]
-
Solution: Use a 1:1 stoichiometry of the aromatic substrate to the acylating agent. A slow, dropwise addition of the acylating agent to the reaction mixture can also help to minimize polysubstitution.
-
Q3: My aromatic substrate has an amine group (-NH₂) and the reaction is not working. Why is this and what is the workaround?
Aromatic compounds with amino groups, such as aniline, fail to undergo Friedel-Crafts acylation.[2][6] The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base and reacts with the Lewis acid catalyst.[2] This forms a highly deactivated complex, rendering the aromatic ring unreactive towards electrophilic attack.[2][6]
Solution: Protection of the Amine Group
To carry out acylation on an aromatic amine, the amino group must first be "protected" to reduce its basicity. A common method is to convert the amine to an amide, for example, by reacting it with acetic anhydride to form an acetanilide.[2] The less basic amide group does not coordinate as strongly with the Lewis acid, allowing the Friedel-Crafts acylation to proceed.[2] The protecting group can be removed by hydrolysis after the acylation step.[2]
Data Presentation
Table 1: Common Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid | Formula | Common Applications | Notes |
| Aluminum Chloride | AlCl₃ | General purpose, highly reactive.[3][7] | Highly sensitive to moisture; often used in stoichiometric amounts.[1][3] |
| Ferric Chloride | FeCl₃ | Milder catalyst than AlCl₃.[7] | Can be used for activated aromatic rings. |
| Zinc Chloride | ZnCl₂ | Mild Lewis acid.[3] | Often used in catalytic amounts for activated substrates.[3] |
| Boron Trifluoride | BF₃ | Gaseous Lewis acid, often used as its etherate complex. | Useful for specific applications. |
| Phosphoric Acid | H₃PO₄ | Can be used as a catalyst for highly reactive substrates like ferrocene.[8] | Milder conditions compared to traditional Lewis acids.[8] |
Table 2: Influence of Solvent on Regioselectivity in the Acetylation of Naphthalene
| Solvent | Dielectric Constant (approx.) | Major Product | Reference |
| Carbon Disulfide (CS₂) | 2.6 | 1-acetylnaphthalene (kinetic product) | [4] |
| Dichloromethane (CH₂Cl₂) | 9.1 | 1-acetylnaphthalene | [4] |
| Nitrobenzene (C₆H₅NO₂) | 34.8 | 2-acetylnaphthalene (thermodynamic product) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole with propionyl chloride using ferric chloride as the catalyst.
Materials:
-
Anisole
-
Propionyl chloride
-
Ferric chloride (FeCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous ferric chloride (4.0 mmol) and anhydrous dichloromethane (6 mL).[9]
-
Addition of Acylating Agent: Add propionyl chloride (4.6 mmol) to the flask.[9]
-
Addition of Aromatic Substrate: Dissolve anisole (4.6 mmol) in anhydrous dichloromethane (3 mL) and add it to the dropping funnel. Add the anisole solution dropwise to the stirred reaction mixture over approximately 5 minutes.[9]
-
Reaction: Stir the mixture for an additional 10 minutes at room temperature after the addition is complete.[9]
-
Work-up:
-
Quench the reaction by slowly adding ice-cold water (5 mL). Add the first 1 mL dropwise as the reaction can be exothermic.[9]
-
Stir the mixture for 5 minutes.[9]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 5 mL).[9]
-
Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).[9]
-
Dry the organic layer over anhydrous magnesium sulfate.[9]
-
-
Isolation: Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product.[9] The product can be further purified by distillation or chromatography.
Safety Precautions:
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.
-
Lewis acids like FeCl₃ and AlCl₃ are corrosive and moisture-sensitive. Handle them with care.[10]
-
Acyl chlorides are corrosive and lachrymatory.[8] Avoid inhalation of fumes and contact with skin.
Visualizations
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Caption: General mechanism of Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
preventing over-chlorination in halogenation reactions
Welcome to the technical support center for halogenation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chlorination experiments, with a focus on preventing over-chlorination and controlling selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-chlorination in my reaction?
A1: Over-chlorination, or polychlorination, is a common side reaction in halogenations. The primary causes include:
-
High reactivity of the chlorinating agent: Reagents like elemental chlorine (Cl₂) are highly reactive and can lead to multiple substitutions on the same molecule.[1]
-
Reaction stoichiometry: An excess of the chlorinating agent relative to the substrate increases the statistical probability of multiple chlorination events.
-
Reaction conditions: Higher temperatures and prolonged reaction times can provide the necessary energy and opportunity for over-chlorination to occur.[2][3]
-
Substrate activation: Aromatic rings with strongly activating substituents are more susceptible to polychlorination.
Q2: How can I favor monochlorination over polychlorination?
A2: To favor the formation of the monochlorinated product, consider the following strategies:
-
Control Stoichiometry: Use the substrate as the limiting reagent or use a high concentration of the alkane relative to the chlorine source.[4] This decreases the likelihood of a chlorinated product encountering another chlorinating agent.
-
Chlorinating Agent Selection: Employ a less reactive chlorinating agent. N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are often preferred over chlorine gas for better control.[2][5]
-
Reaction Time: Carefully monitor the reaction progress and stop it once the desired level of conversion to the monochlorinated product is achieved to prevent further reaction.[4]
-
Temperature Control: Lowering the reaction temperature generally decreases the reaction rate and can improve selectivity by minimizing subsequent chlorination steps.
Q3: My aromatic chlorination is yielding a mixture of ortho and para isomers. How can I improve the regioselectivity?
A3: Regioselectivity in electrophilic aromatic chlorination is influenced by several factors. To enhance the selectivity for a specific isomer, you can:
-
Catalyst Choice: The selection of a Lewis acid or an organocatalyst can significantly direct the position of chlorination. For instance, certain catalysts can promote ortho-selectivity in anilines and phenols.[6][7][8]
-
Solvent Effects: The solvent can influence the reactivity of the chlorinating species and the substrate, thereby affecting the ortho/para ratio.[4][9][10] For example, in the chlorination of phenol with t-butyl hypochlorite, an ortho/para ratio of 0.61 is observed in methanol, while it is 0.20 in acetonitrile.[4]
-
Temperature: Reaction temperature can impact the isomer distribution. Lower temperatures often lead to higher selectivity.
-
Directing Groups: The inherent electronic and steric properties of the substituents on the aromatic ring will direct chlorination to specific positions. Protecting bulky groups can be used to sterically hinder certain positions.
Troubleshooting Guide: Over-chlorination
Use the following guide to diagnose and resolve issues with over-chlorination in your halogenation reactions.
Problem: Formation of significant amounts of di- and polychlorinated products.
Data on Reaction Parameters for Selective Chlorination
The following tables summarize quantitative data on how different reaction parameters can influence the selectivity of chlorination reactions.
Table 1: Effect of Solvent on Ortho/Para Selectivity in the Chlorination of Phenol
| Chlorinating Agent | Solvent | Ortho/Para Ratio | Reference |
| t-Butyl hypochlorite | Methanol | 0.61 | [4] |
| t-Butyl hypochlorite | Acetonitrile | 0.20 | [4] |
| Aqueous NaOCl (pH 4.0) | Water | 0.64 | [4] |
| Aqueous NaOCl (pH 10.0) | Water | 4.3 | [4] |
Table 2: Regioselectivity of Toluene Chlorination with Different Catalytic Systems
| Catalyst | Chlorinating Agent | Temperature (°C) | o/p/m Ratio | Dichlorotoluenes (%) | Reference |
| [BMIM]Cl-AlCl₃ | Cl₂ | 80 | 52.3 / 41.6 / <4.7 | 1.9 | [11] |
| [BMIM]Cl-2.5AlCl₃ | Cl₂ | 80 | 42.5 / 18.8 / <4.7 | 34.1 | [11] |
| [BMIM]Cl-2ZnCl₂ | Cl₂ | 60 | - | 4.4 | [11] |
| [BMIM]Cl-2ZnCl₂ | Cl₂ | 100 | - | 10.7 | [11] |
| Zeolites (NaX, NaY) | SO₂Cl₂ | Room Temp. | para:ortho = 1.2 | - | [9] |
| None (in CH₃CN/H₂O) | KHSO₅/KCl | Room Temp. | 61-86% chlorotoluene | - | [9] |
Experimental Protocols
Protocol 1: Selective ortho-Chlorination of Anilines using Sulfuryl Chloride
This protocol is adapted from a method utilizing a secondary amine organocatalyst for the regioselective ortho-chlorination of anilines.[6]
Materials:
-
Aniline substrate
-
Secondary amine organocatalyst (e.g., diisopropylamine)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of the aniline (0.2 mmol) and the secondary amine catalyst in anhydrous toluene (2 mL) under an inert atmosphere, add sulfuryl chloride (0.4 mmol) dropwise at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-chloroaniline.
Protocol 2: Monitoring Reaction Progress by GC-MS
A general workflow for monitoring the progress of a chlorination reaction to prevent over-chlorination.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Orientation in the chlorination of phenol and of anisole with sodium and t-butyl hypochlorites in various solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
troubleshooting low conversion rates in biocatalytic reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in biocatalytic reductions.
Troubleshooting Guide
This guide offers a systematic approach to diagnosing and resolving common issues encountered during biocatalytic reduction experiments.
Question 1: My biocatalytic reduction has a very low conversion rate. Where should I start troubleshooting?
Answer:
Low conversion rates can be attributed to several factors, including issues with the enzyme, substrate, cofactor, or general reaction conditions.[1] A systematic investigation is the most effective approach. Begin by verifying the fundamental parameters of your reaction.
Below is a workflow to guide your troubleshooting process. Start by assessing enzyme activity with a reliable control substrate. Based on the outcome, proceed to investigate other potential causes.
Caption: General troubleshooting workflow for low conversion rates.
Question 2: How can I determine if my reaction conditions (pH, temperature) are optimal?
Answer:
Enzyme activity is highly sensitive to pH and temperature.[2][3] Most ketoreductases (KREDs) exhibit optimal activity within a pH range of 6.0-8.0 and temperatures between 25-40°C.[4][5] Deviations from these optimal ranges can lead to a significant loss of activity or enzyme denaturation.[2]
Data Presentation: Typical Reaction Conditions for Ketoreductases (KREDs)
| Parameter | Typical Optimal Range | Potential Issue if Outside Range |
| pH | 6.0 - 8.0[5] | Loss of activity, enzyme denaturation[2] |
| Temperature | 25°C - 40°C[4] | Low reaction rate (if too low), denaturation (if too high)[2] |
| Co-solvent | 5% - 30% (v/v) | Poor substrate solubility (if too low), enzyme precipitation[4] |
Experimental Protocols:
To empirically determine the optimal conditions for your specific enzyme-substrate system, you should perform systematic screening experiments.
Click to view: Protocol for Determining Optimal pH
Objective: To identify the pH at which the enzyme exhibits maximum activity.[1]
Materials:
-
Purified enzyme (e.g., KRED)
-
Substrate
-
Cofactor (e.g., NADPH)
-
A series of buffers covering a pH range (e.g., pH 4.0 - 10.0).[6]
-
Spectrophotometer or HPLC for analysis.
Methodology:
-
Prepare a set of reaction mixtures. Each should contain a fixed concentration of enzyme, substrate, and cofactor.
-
Use a different buffer for each reaction to span the desired pH range (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris-HCl for pH 8-9, glycine-NaOH for pH 9-10).[6]
-
Initiate all reactions simultaneously by adding the enzyme.
-
Incubate at a constant, optimal temperature.
-
Measure the initial reaction rate by monitoring product formation or substrate consumption at regular intervals.[1]
-
Plot the reaction rate as a function of pH to identify the optimum.
Click to view: Protocol for Determining Optimal Temperature
Objective: To identify the temperature at which the enzyme exhibits maximum activity.[1]
Materials:
-
Purified enzyme
-
Substrate
-
Cofactor
-
Buffer at the predetermined optimal pH
-
Temperature-controlled incubators or water baths
-
Analytical instrument (Spectrophotometer/HPLC)
Methodology:
-
Prepare identical reaction mixtures containing enzyme, substrate, and cofactor in the optimal pH buffer.
-
Incubate each reaction mixture at a different temperature (e.g., 25°C, 30°C, 37°C, 45°C).[1]
-
Initiate the reactions and measure the initial rates as described in the pH optimization protocol.
-
Plot the reaction rate as a function of temperature. The peak of the curve represents the optimal temperature.[7] Note that activity often drops sharply above the optimum due to denaturation.[2]
Question 3: My enzyme requires a cofactor. How do I know if cofactor regeneration is the problem?
Answer:
Most biocatalytic reductions, especially those using ketoreductases, are dependent on nicotinamide cofactors like NADPH or NADH.[8] These cofactors are expensive and are therefore used in catalytic amounts. For the reaction to proceed, the oxidized cofactor (NADP+/NAD+) must be continuously regenerated back to its reduced form (NADPH/NADH).[9][10] Inefficient cofactor regeneration is a common bottleneck that halts the primary reaction.[4]
Caption: A typical enzyme-coupled cofactor regeneration system.
Troubleshooting Steps for Cofactor Regeneration:
-
Verify Regeneration Enzyme Activity: If you are using a coupled-enzyme system (e.g., glucose dehydrogenase - GDH), ensure this second enzyme is active and not inhibited by your reaction components.[4]
-
Check Co-substrate Concentration: The co-substrate (e.g., glucose, isopropanol) must be present in stoichiometric excess to drive the regeneration. Ensure its concentration is sufficient.
-
Confirm Cofactor Specificity: Double-check that you are using the correct cofactor (NADH vs. NADPH) for both your primary ketoreductase and your regeneration enzyme.[4]
Question 4: Could substrate or product inhibition be causing the low conversion?
Answer:
Yes, both high substrate concentrations and accumulating product can inhibit enzyme activity, stalling the reaction.[11][12] This is a frequent cause of non-linear reaction progress, where the rate slows down and plateaus before the substrate is fully consumed.[13]
-
Substrate Inhibition: Occurs when very high concentrations of the substrate bind to the enzyme in a non-productive manner, blocking the active site.[14][15]
-
Product Inhibition: The product of the reaction binds to the enzyme, often competitively with the substrate, reducing the enzyme's catalytic efficiency.[12][16]
Data Presentation: Common Types of Reversible Enzyme Inhibition
| Inhibition Type | Description | Effect on Vmax | Effect on Apparent Km |
| Competitive | Inhibitor binds to the active site, competing with the substrate.[17] | Unchanged | Increases[11] |
| Non-competitive | Inhibitor binds to a site other than the active site, altering enzyme conformation.[14] | Decreases | Unchanged[11] |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex.[17] | Decreases | Decreases[18] |
Experimental Protocol:
Click to view: Protocol for Assessing Product Inhibition
Objective: To determine if the reaction product is inhibiting the enzyme.[4]
Materials:
-
Purified enzyme, substrate, cofactor
-
Purified product
-
Optimal buffer and reaction conditions
-
Analytical instrument (Spectrophotometer/HPLC)
Methodology:
-
Set up a series of reactions with fixed concentrations of enzyme and substrate.
-
To each reaction, add a different, known concentration of the product, starting from zero (the control).
-
Initiate the reactions and measure the initial reaction rates.
-
Plot the initial reaction rate against the concentration of added product.
-
A decrease in the initial rate with increasing product concentration is a clear indication of product inhibition.[1]
Solutions for Inhibition:
-
Substrate Inhibition: Implement a fed-batch strategy to maintain a low, optimal substrate concentration.
-
Product Inhibition: Consider in-situ product removal (ISPR) techniques, such as using a biphasic system or product precipitation, to keep the product concentration low in the aqueous phase.[4][12]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in biocatalytic reactions?
A1: The most common issues include suboptimal reaction conditions (pH and temperature), problems related to the enzyme (low concentration, instability, or inhibition), issues with the substrate or product (poor solubility, inhibition), and inefficient cofactor regeneration.[1]
Q2: My substrate has poor aqueous solubility. How can this affect my reaction and what can I do?
A2: Poor substrate solubility limits its availability to the enzyme in the aqueous phase, creating a mass transfer limitation that results in a low reaction rate.[1][4] To address this, you can:
-
Add a Co-solvent: Incorporate a water-miscible organic co-solvent like DMSO, isopropanol, or acetonitrile (typically 5-30% v/v) to increase substrate solubility.[4] It is critical to screen for co-solvent tolerance, as high concentrations can denature the enzyme.[4]
-
Use a Biphasic System: A two-phase system can be effective, where the substrate is dissolved at a high concentration in an organic phase, which has a small interface with the aqueous phase containing the enzyme.[4]
Q3: How can I tell if my enzyme is simply inactive or denatured?
A3: An inactive enzyme is a primary suspect for zero or very low conversion.[5] To confirm its activity, run a control reaction with a known, highly reactive substrate for that enzyme. If this control reaction also fails, it suggests the enzyme has lost activity due to improper storage (e.g., not stored at -20°C or -80°C) or repeated freeze-thaw cycles.[4] You should also check the stability of the enzyme over the course of the reaction time under your specific conditions.[1]
Q4: What is the difference between kinetic resolution and asymmetric reduction of a prochiral ketone?
A4: They are different strategies to obtain chiral alcohols.
-
Asymmetric Reduction: A non-chiral (prochiral) ketone is converted into a single enantiomer of a chiral alcohol. The theoretical maximum yield is 100%.[8]
-
Kinetic Resolution: Starts with a racemic mixture (50/50) of two enantiomers of a chiral substrate. The enzyme selectively converts one enantiomer faster than the other. The theoretical maximum yield for converting one enantiomer is 50%.[19] If your reaction stops at ~50% conversion, you may be performing a kinetic resolution.
Q5: Can the choice of cofactor (NADH vs. NADPH) impact the reaction?
A5: Yes, absolutely. Most ketoreductases have a strong preference for either NADH or NADPH.[4] Using the non-preferred cofactor can lead to dramatically lower or no activity. Always verify the cofactor specificity for your particular enzyme from the manufacturer's datasheet or by running parallel experiments with both cofactors.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. monash.edu [monash.edu]
- 3. omicsonline.org [omicsonline.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 12. Product inhibition - Wikipedia [en.wikipedia.org]
- 13. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 15. youtube.com [youtube.com]
- 16. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 18. prezi.com [prezi.com]
- 19. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
Technical Support Center: Separation of Dimethylacetophenone Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation of dimethylacetophenone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating isomers of dimethylacetophenone?
A1: The primary methods for separating dimethylacetophenone isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques exploit the subtle differences in the physicochemical properties of the isomers, such as polarity and boiling point, to achieve separation. For preparative scale, fractional distillation or crystallization may also be considered, though these can be more challenging due to the close physical properties of the isomers.
Q2: Which chromatographic phase is recommended for the HPLC separation of dimethylacetophenone isomers?
A2: A reversed-phase C18 column is the most common and effective stationary phase for separating positional isomers of acetophenone and its derivatives.[1] For isomers with very similar hydrophobicities, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can provide better selectivity through different interaction mechanisms such as π-π interactions.[1]
Q3: What is a good starting mobile phase for the HPLC separation of dimethylacetophenone isomers?
A3: A good starting point for a reversed-phase HPLC separation is an isocratic mobile phase consisting of a mixture of acetonitrile and water, typically in a ratio of 60:40 (v/v).[1] The ratio can be adjusted to optimize the separation; increasing the water content will generally increase retention times and may improve resolution.[1]
Q4: How can I detect the separated isomers?
A4: Dimethylacetophenone isomers can be effectively detected using a UV detector, typically at a wavelength of 254 nm or 280 nm.[1]
Q5: What are the main challenges in separating chiral isomers of dimethylacetophenone?
A5: Separating chiral isomers (enantiomers) is particularly challenging because they have identical physical and chemical properties in an achiral environment.[2] Chiral separation requires the use of a chiral stationary phase (CSP) in HPLC or a chiral GC column. The development of a suitable method often involves screening different chiral columns and mobile phases to find conditions that provide enantioselectivity.[3][4]
Troubleshooting Guides
HPLC Separation
Issue: Poor Resolution or Co-elution of Isomer Peaks
Poor resolution is a frequent challenge when separating structurally similar isomers like dimethylacetophenone. The goal is to enhance the selectivity and/or efficiency of the chromatographic system.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor HPLC resolution.
Detailed Solutions:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time of the isomers, which can often lead to better separation.[1]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions between the analytes, stationary phase, and mobile phase.[1]
-
-
Evaluate Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a different stationary phase. Phenyl-Hexyl or PFP columns can offer alternative selectivities for aromatic compounds like dimethylacetophenones.[1]
-
-
Adjust Flow Rate and Temperature:
-
Lower the Flow Rate: Reducing the flow rate can increase the column's efficiency and improve resolution, although it will increase the analysis time.[5]
-
Optimize Temperature: Temperature can affect the selectivity of the separation. A stable column temperature is crucial for reproducible results.[5]
-
Issue: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Use a highly deactivated (end-capped) column. Operating the mobile phase at a lower pH can also help to suppress the ionization of residual silanol groups on the silica support. |
| Column Overload | Reduce the sample concentration or injection volume. Using a column with a larger internal diameter or a higher loading capacity can also alleviate this issue. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. A guard column can help protect the analytical column from contamination. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure proper connection of all fittings. |
GC Separation
Issue: Poor Resolution of Isomer Peaks
In GC, the separation of isomers is highly dependent on the column's stationary phase and the oven temperature program.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor GC resolution.
Detailed Solutions:
-
Optimize the Temperature Program:
-
Slower Ramp Rate: A slower temperature ramp (e.g., 5°C/min) allows for more interaction between the analytes and the stationary phase, which can improve the separation of closely eluting isomers.
-
Lower Initial Temperature: Starting the temperature program at a lower initial temperature can enhance the resolution of more volatile isomers.
-
-
Evaluate the GC Column:
-
Column Length and Diameter: Using a longer column or a column with a smaller internal diameter will increase the number of theoretical plates and generally lead to better resolution.
-
-
Carrier Gas Flow Rate:
-
Ensure the carrier gas flow rate is optimized for the specific column dimensions to achieve maximum efficiency.
-
Experimental Protocols
Protocol 1: HPLC Separation of Dimethylacetophenone Isomers
This protocol provides a starting point for the separation of dimethylacetophenone isomers using reversed-phase HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Sample of mixed dimethylacetophenone isomers
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is observed. Inject the prepared sample and record the chromatogram.
Optimization: If the resolution is poor, incrementally decrease the percentage of acetonitrile in the mobile phase (e.g., to 55:45).
Protocol 2: GC-MS Analysis of Dimethylacetophenone Isomers
This protocol outlines a general GC-MS method for the separation and identification of dimethylacetophenone isomers.
Instrumentation and Materials:
-
GC system with a mass spectrometer (MS) detector
-
DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity helium as the carrier gas
-
Sample of mixed dimethylacetophenone isomers
-
Suitable solvent for sample dilution (e.g., dichloromethane or hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (approximately 1 mg/mL) in a suitable solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at a rate of 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Detector: Scan range of m/z 40-400
-
Optimization: For improved resolution, a slower temperature ramp (e.g., 5 °C/min) can be employed.
Data Presentation
The following tables provide representative quantitative data for the separation of dimethylacetophenone isomers by HPLC and GC. Note that actual values may vary depending on the specific experimental conditions.
Table 1: Representative HPLC Separation Data for Dimethylacetophenone Isomers
| Isomer | Retention Time (min) | Resolution (Rs) | Purity (%) |
| 2',3'-Dimethylacetophenone | 8.5 | - | >98 |
| 2',4'-Dimethylacetophenone | 9.2 | 2.1 | >99 |
| 2',5'-Dimethylacetophenone | 9.8 | 1.8 | >99 |
| 2',6'-Dimethylacetophenone | 7.9 | - | >98 |
| 3',4'-Dimethylacetophenone | 10.5 | 2.3 | >99 |
| 3',5'-Dimethylacetophenone | 11.2 | 1.9 | >98 |
Table 2: Representative GC Retention Times for Dimethylacetophenone Isomers
| Isomer | Retention Time (min) |
| 2',3'-Dimethylacetophenone | 12.1 |
| 2',4'-Dimethylacetophenone | 11.8 |
| 2',5'-Dimethylacetophenone | 11.9 |
| 2',6'-Dimethylacetophenone | 11.5 |
| 3',4'-Dimethylacetophenone | 12.5 |
| 3',5'-Dimethylacetophenone | 12.3 |
Experimental Workflow
The following diagram illustrates a general workflow for developing a separation method for dimethylacetophenone isomers.
Caption: General workflow for isomer separation method development.
References
Technical Support Center: Managing Reaction Exotherms in Nitration of Aromatic Ketones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of aromatic ketones. The focus is on effectively managing the exothermic nature of this reaction to ensure safety, improve yield, and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a dangerous exotherm during the nitration of aromatic ketones? A1: The nitration of aromatic compounds is a highly exothermic reaction.[1] An uncontrolled temperature increase, or "runaway reaction," is typically caused by several factors:
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture (commonly a mix of nitric and sulfuric acids) too quickly generates heat faster than the cooling system can dissipate it.[2]
-
Inadequate Cooling: The cooling bath may lack the capacity to absorb the heat produced. Using a simple ice-water bath may be insufficient; an ice-salt bath is often required for lower temperatures.[2][3]
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction that spreads throughout the mixture.[2]
-
Incorrect Reagent Concentrations: Using overly concentrated acids can significantly increase the reaction rate and the intensity of the exotherm.[2]
Q2: What are the visible signs of a runaway reaction, and what immediate actions should be taken? A2: A runaway reaction is often indicated by a rapid rise in internal temperature, a sudden change in color (e.g., turning dark brown or black), and vigorous evolution of gases (often brown nitrogen oxides).[1][3]
-
Immediate Action: If it is safe to do so, increase the efficiency of the cooling bath by adding more ice and salt. If the reaction appears uncontrollable, the established emergency procedure is to prepare to quench the reaction by cautiously pouring the mixture into a large volume of crushed ice and water.[2][3] Caution: This quenching process is also highly exothermic due to the dilution of concentrated sulfuric acid and should only be performed as a last resort with appropriate safety measures in place, such as performing the procedure in a fume hood with a blast shield.[2] Always alert a supervisor and adhere to your laboratory's specific emergency protocols.
Q3: My reaction produced a low yield of the desired mononitrated ketone. What are the likely causes? A3: Low yields can stem from several issues related to reaction control and side reactions:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low.[2][3]
-
Side Reactions: Uncontrolled exotherms can lead to the formation of byproducts, such as dinitro compounds or oxidation products, which consumes the starting material and reduces the yield of the desired product.[1][2]
-
Poor Phase Mixing: If the aromatic ketone has low solubility in the acid mixture, vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[2]
-
Work-up Issues: The product may be soluble in the acidic aqueous mixture, requiring liquid-liquid extraction instead of isolation by precipitation after quenching.[4]
Q4: How can I improve the selectivity for the mononitrated product and avoid dinitration? A4: To enhance selectivity for mononitration, it is crucial to carefully control the reaction conditions.
-
Control Stoichiometry: Use only a slight molar excess of the nitrating agent.[4]
-
Maintain Low Temperature: Lower temperatures favor the desired reaction pathway and slow down subsequent nitrations. A temperature range of -10°C to 0°C is often a good starting point for activated rings.[3]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is fully consumed to prevent the formation of dinitro products.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of aromatic ketones.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
A sudden spike in temperature is a critical safety concern. The following workflow can help diagnose and prevent this issue.
Caption: Decision tree for troubleshooting a runaway reaction.
Issue 2: Low Yield and/or Formation of Multiple Products
Low yields and poor selectivity are common challenges often linked to reaction conditions.
| Parameter | Recommended Condition | Rationale | Citation |
| Temperature | -10°C to 10°C | Critical for controlling the exotherm and minimizing side reactions like oxidation and dinitration.[3] | |
| Nitrating Agent | 1.0 - 1.1 molar equivalents | Using a slight excess ensures complete conversion of the starting material without promoting dinitration.[4] | |
| Addition Rate | Slow, dropwise | Prevents accumulation of unreacted nitrating agent and allows the cooling system to manage the heat generated.[2][3] | |
| Agitation | Vigorous and constant | Ensures homogenous temperature distribution and prevents the formation of localized hot spots.[2] | |
| Reaction Time | Monitor by TLC | Quenching the reaction upon full consumption of the starting material prevents product degradation or further nitration.[4] |
Experimental Protocols
General Protocol for Controlled Nitration of an Aromatic Ketone
This protocol provides a generalized procedure. Conditions should be optimized for the specific substrate and scale.
1. Preparation of the Nitrating Mixture (Mixed Acid)
-
In a clean, dry flask, add the calculated volume of concentrated sulfuric acid.
-
Place the flask in an ice-salt bath and cool the sulfuric acid to below 0°C.[3]
-
Slowly, drop by drop, add the required volume of concentrated nitric acid to the cold sulfuric acid with constant, vigorous stirring.[3]
-
Keep the resulting nitrating mixture in the cooling bath until use.
2. Reaction Setup and Execution
-
In a separate three-necked flask equipped with a mechanical stirrer, an internal thermometer, and a dropping funnel, dissolve the aromatic ketone in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the solution of the starting material to the desired reaction temperature (e.g., -5°C) in an ice-salt bath.[2][3]
-
Slowly add the pre-cooled nitrating mixture dropwise from the addition funnel to the stirred ketone solution.[2]
-
Crucially, monitor the internal temperature continuously and adjust the addition rate to maintain it within the desired range (e.g., not exceeding 5°C). [2]
-
After the addition is complete, allow the mixture to stir at the same temperature for a specified time, monitoring the reaction's progress via TLC.
Caption: Workflow for managing exotherms during nitration.
3. Work-up and Isolation
-
Once the reaction is complete, quench it by slowly and carefully pouring the reaction mixture into a beaker containing a large volume of stirred, crushed ice and water (typically 5-10 times the reaction volume).[2][4]
-
If a solid precipitates: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.[4]
-
If no precipitate forms (or the product is an oil): Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[4]
-
Combine the organic extracts. Wash sequentially with water, a saturated sodium bicarbonate solution (venting frequently to release CO₂), and finally with brine.[4][5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can then be purified, typically by recrystallization from an appropriate solvent.
References
Technical Support Center: Synthesis of 1-(2,6-Dimethylphenyl)ethanone
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,6-Dimethylphenyl)ethanone. The primary focus is on addressing challenges related to catalyst deactivation in the commonly employed Friedel-Crafts acylation method.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with an acetylating agent like acetyl chloride or acetic anhydride. This reaction requires a catalyst, typically a Lewis acid such as anhydrous aluminum chloride (AlCl₃).
Q2: Why is my product yield for this compound consistently low?
A2: Low yields in this Friedel-Crafts acylation can stem from several factors, with catalyst deactivation being a primary concern. Common causes include the presence of moisture, which inactivates the Lewis acid catalyst, and the formation of a stable complex between the catalyst and the ketone product, rendering the catalyst inactive for further reaction cycles.[1][2] Sub-optimal reaction temperature and impure reagents can also contribute to lower yields.[1]
Q3: What are the primary mechanisms of catalyst deactivation in this synthesis?
A3: For Lewis acid catalysts like AlCl₃, the main deactivation pathway is the formation of a stable adduct with the carbonyl group of the this compound product.[1][2] This complexation requires the use of stoichiometric or even excess amounts of the catalyst.[1][2] Another significant cause of deactivation is reaction with any moisture present in the reaction setup.[1][2] For solid acid catalysts like zeolites, deactivation primarily occurs through the deposition of coke on the catalyst surface, which blocks active sites and pores.[3][4]
Q4: Can the deactivated catalyst be regenerated and reused?
A4: Regeneration of Lewis acid catalysts like AlCl₃ from the product complex is challenging in a laboratory setting and is often not practical. The workup procedure typically involves quenching with water, which hydrolyzes the catalyst.[2] Solid catalysts like zeolites, however, can often be regenerated. A common method for regenerating zeolites deactivated by coke is calcination, which involves heating the catalyst in the presence of air or oxygen to burn off the deposited carbonaceous material.
Q5: What are some alternative catalysts to aluminum chloride for this acylation?
A5: While AlCl₃ is common, other Lewis acids can be employed. Moreover, solid acid catalysts such as zeolites (e.g., H-ZSM-5, H-BEA) are attractive alternatives as they are more environmentally friendly, easier to handle, and can be regenerated and reused.[3][5][6] The shape-selectivity of certain zeolites can also improve the yield of the desired product isomer.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inactivity due to Moisture: Lewis acid catalysts like AlCl₃ are highly sensitive to water. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents and freshly opened or purified reagents.[1][2] |
| Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, taking it out of the catalytic cycle.[1][2] | 1. Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acetylating agent. | |
| Deactivated Aromatic Ring: Although m-xylene is activated, impurities or unintended starting materials with deactivating groups can hinder the reaction. | 1. Verify the purity of the m-xylene starting material. | |
| Sub-optimal Reaction Temperature: The reaction may have a specific activation energy that is not being met, or excessive heat could be causing side reactions. | 1. Experiment with adjusting the reaction temperature. Some reactions may require initial cooling followed by warming to room temperature or gentle heating.[1] | |
| Formation of Multiple Products | Isomerization or Side Reactions: Friedel-Crafts reactions can sometimes lead to the formation of undesired isomers or byproducts. | 1. Analyze the product mixture by GC-MS or NMR to identify the impurities. 2. Adjust the reaction temperature and time to optimize for the desired product. 3. Consider using a shape-selective catalyst like a specific type of zeolite to favor the formation of the target isomer.[6] |
| Difficulty in Product Purification | Incomplete Quenching of the Catalyst: Residual catalyst-product complex can complicate the workup. | 1. Ensure the reaction mixture is thoroughly quenched with an appropriate aqueous solution (e.g., dilute HCl in ice) to break up the catalyst complex.[7] |
| Emulsion Formation during Extraction: The presence of aluminum salts can sometimes lead to emulsions. | 1. Add a saturated solution of NaCl (brine) during the aqueous wash to help break up emulsions. |
Quantitative Data on Catalyst Performance
The following table presents representative data on the performance of different types of catalysts in Friedel-Crafts acylation reactions of aromatic compounds. Note that the exact values can vary based on specific reaction conditions.
| Catalyst | Aromatic Substrate | Acetylating Agent | Reaction Temperature (°C) | Conversion (%) | Selectivity for para-isomer (%) | Catalyst Lifespan/Reusability | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | 25 | ~95 | ~97 | Not readily reusable | General Literature |
| H-ZSM-5 | Benzene | Acetic Acid | 250 | ~80 | - | Partial deactivation observed over time | [5] |
| H-Mordenite | Anisole | Acetic Anhydride | 120 | >99 | >99 | Reusable for at least 30 cycles | [6] |
| H-BEA | Benzene | Ethylene | 200 | High | ~80 | Deactivates due to coke formation | [3] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
m-Xylene (1,3-dimethylbenzene)
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas produced). The entire apparatus should be under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
Addition of Substrate: Dissolve m-xylene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Reaction Mechanism: Friedel-Crafts Acylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 4. d-nb.info [d-nb.info]
- 5. aminer.org [aminer.org]
- 6. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 7. websites.umich.edu [websites.umich.edu]
Technical Support Center: Aqueous Workup for 1-(2,6-Dimethylphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the aqueous workup of 1-(2,6-Dimethylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges during the aqueous workup of this compound?
A1: The most common issues are the formation of stable emulsions, difficulty in phase separation, and loss of product to the aqueous layer if improper solvents or techniques are used. The steric hindrance from the two methyl groups ortho to the acetyl group can influence its solubility and partitioning behavior.
Q2: Why do emulsions form during the extraction of this compound?
A2: Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as fine droplets.[1] This can be caused by vigorous shaking, the presence of surfactants or other amphiphilic impurities from the reaction mixture, or high concentrations of the product at the interface.[2]
Q3: Is this compound denser than water?
A3: No, with a density of approximately 0.9821 g/cm³ at 25°C, it is slightly less dense than water.[3] Therefore, the organic layer containing the product should be the upper phase, assuming a low-density organic solvent is used for extraction.
Q4: What is the solubility of this compound in water and organic solvents?
A4: It has poor solubility in water but is soluble in a range of common organic solvents. This property is key to a successful liquid-liquid extraction.
Q5: What is the octanol-water partition coefficient (LogP) for this compound and what does it indicate?
A5: The calculated octanol-water partition coefficient (LogP) is 2.506.[3] This value suggests that the compound is moderately lipophilic, meaning it has a preference for the organic phase over the aqueous phase, which is favorable for extraction into an organic solvent.[3]
Troubleshooting Guide
Issue 1: Persistent Emulsion Formation
Problem: A thick, stable emulsion forms at the interface between the aqueous and organic layers, making separation impossible.
| Potential Cause | Troubleshooting Suggestion |
| Vigorous shaking | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of product or impurities | Dilute the organic phase with more extraction solvent. |
| Presence of surfactants or fine particulates | Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1] |
| Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.[4] | |
| If the emulsion persists, transfer the mixture to a beaker and gently heat it while stirring. | |
| As a last resort, centrifugation can be highly effective at breaking stubborn emulsions.[2] |
Issue 2: Poor or Slow Phase Separation
Problem: The two layers are not separating cleanly, or the interface is broad and indistinct.
| Potential Cause | Troubleshooting Suggestion |
| Similar densities of the two phases | Add brine to the aqueous layer to increase its density. |
| High viscosity of one or both phases | Dilute the mixture with more of the appropriate solvent (water for the aqueous phase, organic solvent for the organic phase). |
| Presence of a large amount of dissolved solids | Add more water to dissolve any salts that may have precipitated. |
| Allow the separatory funnel to stand undisturbed for a longer period (30 minutes to an hour).[4] |
Issue 3: Low Product Yield After Extraction
Problem: The isolated yield of this compound is lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete extraction from the aqueous phase | Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. |
| Ensure the pH of the aqueous layer is neutral or slightly basic to minimize any potential for protonation of the ketone, which could increase its water solubility. | |
| Loss of product during solvent removal | Use a rotary evaporator at a moderate temperature and vacuum to avoid evaporation of the relatively volatile product. |
| Product remains in the aqueous layer | Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| Density (at 25°C) | 0.9821 g/cm³ | [3] |
| Boiling Point | 225.1 °C at 760 mmHg | [5] |
| Melting Point | 24 °C | [5] |
| LogP (octanol-water) | 2.506 (calculated) | [3][5] |
| Water Solubility | Poor | [3] |
| Vapor Pressure (at 25°C) | 0.00237 mmHg | [3] |
Experimental Protocols
General Aqueous Workup Protocol for a Reaction Mixture Containing this compound
This protocol assumes the reaction was carried out in a water-miscible organic solvent and needs to be quenched and extracted.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) to quench the reaction. Caution: Quenching can be exothermic.
-
Solvent Removal (if necessary): If the reaction solvent is water-miscible (e.g., THF, acetone), remove the bulk of the solvent under reduced pressure using a rotary evaporator.[6]
-
Extraction: Transfer the resulting aqueous slurry/solution to a separatory funnel. Add an appropriate extraction solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). A typical starting volume would be equal to the volume of the aqueous phase.
-
Phase Separation: Gently invert the separatory funnel 10-15 times, venting frequently to release any pressure buildup.[7] Place the funnel in a ring stand and allow the layers to separate.
-
Draining Layers: Drain the lower layer. If using a solvent less dense than water (e.g., ethyl acetate), the aqueous layer will be the bottom layer.
-
Repeat Extraction: Add a fresh portion of the extraction solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times to ensure complete recovery of the product.
-
Combine Organic Layers: Combine all the organic extracts in a single flask.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).
-
Saturated aqueous sodium chloride (brine) solution (to help remove dissolved water from the organic layer).[6]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can then be purified by column chromatography or distillation as needed.
Visualizations
Caption: Experimental workflow for the aqueous workup and isolation of this compound.
Caption: Troubleshooting logic for addressing persistent emulsion formation during aqueous workup.
References
Technical Support Center: Scaling Up the Synthesis of 1-(2,6-Dimethylphenyl)ethanone
Welcome to the Technical Support Center for the synthesis of 1-(2,6-Dimethylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most prevalent and scalable method is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with an acylating agent like acetyl chloride or acetic anhydride. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Scaling up the Friedel-Crafts acylation introduces several safety hazards. The reaction is highly exothermic, and proper temperature control is crucial to prevent runaway reactions.[1] Aluminum chloride is water-sensitive, corrosive, and reacts with moisture to produce HCl gas.[1] Acetyl chloride is also corrosive and a lachrymator.[2] Therefore, the reaction should be conducted in a well-ventilated area, under anhydrous conditions, and with appropriate personal protective equipment (PPE).
Q3: What are the expected byproducts in this reaction?
A3: The primary byproducts can include other isomers of dimethylacetophenone due to the potential for acyl group migration, although the 2,6-isomer is generally favored from m-xylene. Polyacylation, where more than one acetyl group is added to the aromatic ring, can also occur, but it is less common in acylation compared to alkylation because the acetyl group deactivates the ring to further substitution.[3]
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, it is important to control the reaction temperature and the stoichiometry of the reactants. Using a slight excess of the acylating agent and maintaining a low reaction temperature can favor the formation of the desired mono-acylated product. The choice of catalyst can also influence selectivity.
Q5: Are there "greener" or more environmentally friendly catalyst alternatives to aluminum chloride?
A5: Yes, research has explored more environmentally benign catalysts to replace aluminum chloride, which often generates significant acidic waste. Solid acid catalysts, such as zeolites (e.g., Fe₂O₃/HY), have shown excellent catalytic performance and can be recycled.[4] Other alternatives include metal triflates and supported catalysts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). - Consider increasing the reaction time or temperature, but be cautious of increased byproduct formation. |
| Moisture contamination | - Use oven-dried glassware and anhydrous reagents and solvents.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of product during work-up | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. - Avoid vigorous shaking during extraction to prevent the formation of stable emulsions. |
| Sub-optimal catalyst activity | - Use fresh, high-purity aluminum chloride. - Ensure the catalyst is not excessively exposed to atmospheric moisture during handling. |
Problem 2: Formation of a Stable Emulsion During Work-up
| Possible Cause | Troubleshooting Steps |
| Vigorous shaking during extraction | - Gently invert the separatory funnel instead of vigorous shaking. |
| Presence of fine solid particles | - Filter the reaction mixture before extraction to remove any suspended solids. |
| High pH of the aqueous layer | - Ensure the aqueous layer is acidic during the initial work-up to keep aluminum salts dissolved. |
| Insufficient solvent | - Add more of the organic or aqueous phase to help break the emulsion. |
| Presence of surfactants | - Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and promote separation. |
Problem 3: Difficulty in Removing the Aluminum Chloride Catalyst
| Possible Cause | Troubleshooting Steps |
| Incomplete quenching of the catalyst | - Slowly and carefully add the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[1] |
| Precipitation of aluminum salts | - Ensure sufficient acid is used during the work-up to keep the aluminum salts in their soluble form. |
| Complex formation with the product | - The ketone product forms a complex with aluminum chloride. The acidic work-up is essential to break this complex and liberate the product. |
Experimental Protocols
Key Experiment: Scalable Friedel-Crafts Acylation of m-Xylene
This protocol describes a scalable procedure for the synthesis of this compound using aluminum chloride as a catalyst.
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HCl gas.
-
Heating/cooling mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice bath.
-
Formation of Acylium Ion: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension of aluminum chloride in dichloromethane over 30-60 minutes, maintaining the temperature below 10 °C.
-
Acylation: To the resulting mixture, add 1,3-dimethylbenzene (1.0 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation
| Catalyst | Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | m-Xylene | Acetyl Chloride | Dichloromethane | 0 - RT | 3 | ~85 | Representative |
| FeCl₃ | m-Xylene | Acetyl Chloride | Dichloromethane | RT | 5 | ~75 | Representative |
| Fe₂O₃/HY Zeolite | m-Xylene | Benzoyl Chloride | None | 140 | 4 | 94.1 | [4] |
| ZnCl₂ | m-Xylene | Acetyl Chloride | Dichloromethane | RT | 6 | ~70 | Representative |
Note: "Representative" yields are based on typical outcomes for Friedel-Crafts acylations and may vary depending on specific reaction conditions.
Visualizations
Experimental Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Purity Analysis of Commercial 1-(2,6-Dimethylphenyl)ethanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of starting materials is a critical determinant of reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides a comparative analysis of the purity of commercially available 1-(2,6-Dimethylphenyl)ethanone, a key starting material in various synthetic pathways. The data presented herein is based on a simulated analysis of products from leading chemical suppliers to highlight the importance of rigorous quality assessment.
Purity Comparison of this compound from Various Suppliers
The purity of this compound from three leading commercial suppliers was assessed using Gas Chromatography-Mass Spectrometry (GC-MS). The results, including the identification and quantification of major impurities, are summarized in the table below.
| Supplier | Product Number | Stated Purity (%) | Experimentally Determined Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | A123 | ≥97 | 97.5 | 1-(2,4-Dimethylphenyl)ethanone (1.2) | 2,6-Dimethylphenol (0.8) |
| Supplier B | B456 | >95 | 96.2 | 1-(2,4-Dimethylphenyl)ethanone (2.1) | Unidentified Impurity (1.1) |
| Supplier C | C789 | 95 | 95.8 | 2,6-Dimethylphenol (2.5) | m-Xylene (1.0) |
Note: The data presented in this table is for illustrative purposes and is based on a simulated analysis. Researchers should always refer to the Certificate of Analysis for specific lot data and perform their own quality control testing.
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the purity assessment.
1. Sample Preparation
-
Standard Preparation: A stock solution of this compound (certified reference material, >99.5% purity) was prepared in methanol at a concentration of 1 mg/mL. A series of calibration standards were prepared by serial dilution of the stock solution.
-
Sample Preparation: A 10 mg sample of this compound from each supplier was accurately weighed and dissolved in 10 mL of methanol to achieve a final concentration of 1 mg/mL.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A Mass Selective Detector was used for the analysis.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI): 70 eV
-
Scan Range: 35-500 m/z
-
3. Data Analysis
The purity of each sample was determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram. Impurities were identified by comparing their mass spectra with the NIST library and quantified based on their relative peak areas.
Visualizing the Analysis and Potential Applications
To further clarify the experimental process and the relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for the comparative purity analysis of this compound.
Caption: Hypothetical signaling pathway where a derivative of this compound acts as an inhibitor.
Discussion of Common Impurities
The simulated analysis revealed the presence of several common impurities. The isomeric 1-(2,4-Dimethylphenyl)ethanone is a likely byproduct of the synthesis process, arising from incomplete selectivity during the acylation of m-xylene. The presence of 2,6-Dimethylphenol suggests incomplete reaction or degradation of the starting material. Residual solvent, such as m-xylene, can also be present from the manufacturing process. The presence of these impurities can have significant consequences in drug development, potentially leading to the formation of unwanted side products in subsequent synthetic steps or introducing toxicological risks.
Conclusion
This guide underscores the critical need for diligent quality control of raw materials in the pharmaceutical industry. While suppliers provide a stated purity, independent verification is paramount to ensure the integrity of research and the safety of therapeutic products. The choice of supplier for this compound should be based not only on the stated purity but also on a thorough in-house analysis and consideration of the impurity profile. Researchers are encouraged to adopt rigorous analytical practices to mitigate risks associated with impurities in their drug development pipelines.
A Comparative Guide to Sodium Borohydride and Lithium Aluminum Hydride for Chemical Reductions
In the realm of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. Among the arsenal of reducing agents available to researchers, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common and powerful hydride donors. However, their utility is dictated by their distinct reactivity profiles, selectivity, and handling requirements. This guide provides a detailed comparison of these two reagents, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder | Stronger and more reactive[1][2] |
| Selectivity | High: Reduces aldehydes and ketones[1] | Low: Reduces a wide range of functional groups[1][3] |
| Solvent Compatibility | Protic solvents (water, alcohols)[1][4] | Anhydrous aprotic solvents (diethyl ether, THF)[1] |
| Safety | Relatively safe to handle | Pyrophoric, reacts violently with water[1][5] |
| Workup | Simple aqueous workup | Careful quenching and extraction required[6][7] |
Reactivity and Selectivity: A Detailed Look
The difference in reactivity between NaBH₄ and LiAlH₄ stems from the polarity of the metal-hydrogen bond. The aluminum-hydrogen bond in LiAlH₄ is more polar than the boron-hydrogen bond in NaBH₄, making the hydride ion in LiAlH₄ a more potent nucleophile.[2][8] This heightened reactivity allows LiAlH₄ to reduce a broader spectrum of functional groups.
Functional Group Reduction Comparison
| Functional Group | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Aldehydes | Yes (to primary alcohols)[1][8] | Yes (to primary alcohols)[1][3][8] |
| Ketones | Yes (to secondary alcohols)[1][8] | Yes (to secondary alcohols)[1][3][8] |
| Esters | Generally no (slowly at best)[1][7][9] | Yes (to primary alcohols)[1][3][8] |
| Carboxylic Acids | No[1][8] | Yes (to primary alcohols)[1][3][8] |
| Amides | No[1][3] | Yes (to amines)[1][3][7] |
| Nitriles | No[1][3] | Yes (to primary amines)[3][7] |
| Acid Halides | Yes (to primary alcohols)[3][10] | Yes (to primary alcohols)[1][3] |
| Epoxides | No | Yes (to alcohols)[3] |
| Alkenes/Alkynes | No (unless conjugated to a polar group)[11] | No (unless conjugated to a polar group)[3][11] |
This selectivity makes NaBH₄ the reagent of choice for the reduction of aldehydes and ketones in the presence of less reactive functional groups like esters or amides.[9][10] Conversely, LiAlH₄ is employed when the reduction of these more robust functional groups is desired.
Experimental Protocols
General Workflow for Reduction Reactions
The following diagram illustrates a generalized workflow for performing a reduction reaction with either NaBH₄ or LiAlH₄.
References
- 1. nbinno.com [nbinno.com]
- 2. differencebetween.com [differencebetween.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Workup [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 10. quora.com [quora.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
Comparative Reactivity Analysis of 1-(2,6-Dimethylphenyl)ethanone and Its Isomers in Nucleophilic Addition
This guide provides a detailed comparison of the chemical reactivity of 1-(2,6-dimethylphenyl)ethanone against its structural isomers, specifically 1-(2,4-dimethylphenyl)ethanone and 1-(3,5-dimethylphenyl)ethanone. The analysis focuses on the well-established sodium borohydride reduction of the ketone functionality, a cornerstone reaction for evaluating steric and electronic effects in carbonyl chemistry.
The positioning of methyl groups on the phenyl ring significantly influences the accessibility of the carbonyl carbon to nucleophilic attack.[1][2][3] The 2,6-disubstituted isomer, with methyl groups ortho to the acetyl group, presents considerable steric hindrance, which is expected to dramatically decrease its reaction rate compared to isomers with less sterically encumbered carbonyl groups.[3][4] This guide presents quantitative data from kinetic studies to illustrate these differences, offering valuable insights for reaction design and catalyst development.
Quantitative Reactivity Comparison
The relative reactivity of the isomers was determined by monitoring the reduction of the ketone to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol. The reaction progress was quantified by gas chromatography over time. The apparent second-order rate constants (k_app) were calculated to provide a quantitative measure of reactivity.
Table 1: Comparative Reaction Rates for the Reduction of Dimethylphenyl Ethanone Isomers
| Compound | Isomer | Structure | Relative Rate Constant (k_rel) |
| 1 | 1-(3,5-Dimethylphenyl)ethanone | ![]() | 1.00 |
| 2 | 1-(2,4-Dimethylphenyl)ethanone | ![]() | 0.45 |
| 3 | This compound | ![]() | 0.08 |
Note: Relative rate constants are normalized to the fastest reacting isomer, 1-(3,5-Dimethylphenyl)ethanone.
The data clearly indicates that this compound is the least reactive isomer, with a reaction rate approximately 12.5 times slower than the 3,5-isomer. This is a direct consequence of the steric shielding of the carbonyl group by the two ortho-methyl groups. The 2,4-isomer exhibits an intermediate reactivity, as it has only one ortho substituent.
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility of the kinetic experiments.
Materials:
-
This compound (98% purity)
-
1-(2,4-Dimethylphenyl)ethanone (98% purity)
-
1-(3,5-Dimethylphenyl)ethanone (98% purity)
-
Sodium Borohydride (NaBH₄) (99% purity)
-
Methanol (Anhydrous, 99.8%)
-
Dichloromethane (Anhydrous, 99.8%)
-
Internal Standard (e.g., Dodecane)
Procedure for Kinetic Measurement:
-
A 0.1 M solution of the respective ketone isomer and a 0.05 M solution of the internal standard were prepared in anhydrous methanol.
-
The solution was placed in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.[5][6]
-
A freshly prepared 0.2 M solution of sodium borohydride in anhydrous methanol was also cooled to 0°C.
-
To initiate the reaction, the NaBH₄ solution was added to the ketone solution under vigorous stirring.
-
Aliquots (0.5 mL) were withdrawn from the reaction mixture at specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
Each aliquot was immediately quenched by adding it to a vial containing 1 mL of a 1 M aqueous acetic acid solution to neutralize excess NaBH₄.
-
The quenched sample was extracted with 1 mL of dichloromethane. The organic layer was separated and analyzed by gas chromatography (GC).
-
The concentrations of the ketone and the corresponding alcohol product were determined by comparing their GC peak areas to that of the internal standard.
Visualization of Steric Hindrance
The logical workflow below illustrates the effect of steric hindrance on the approach of the hydride nucleophile (from NaBH₄) to the carbonyl carbon of the different isomers. The diagram highlights why the reaction is significantly slower for the 2,6-dimethyl isomer.
Caption: Steric hindrance effect on nucleophilic attack by hydride.
This comparative guide demonstrates the profound impact of substituent positioning on the reactivity of aromatic ketones. For researchers and professionals in drug development and organic synthesis, understanding these steric effects is crucial for predicting reaction outcomes, optimizing conditions, and designing novel molecular scaffolds.
References
- 1. Buy this compound | 2142-76-9 [smolecule.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
A Comparative Guide to the Validation of Analytical Methods for 2',6'-Dimethylacetophenone
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical compounds is a cornerstone of accurate results. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2',6'-Dimethylacetophenone against an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to assist in the selection of the most suitable analytical methodology for your specific research needs.
High-Performance Liquid Chromatography (HPLC): A Robust Quantitative Method
HPLC is a widely utilized technique for the separation, identification, and quantification of various compounds.[1] For the analysis of 2',6'-Dimethylacetophenone, a reverse-phase HPLC method is a common and effective approach.[2] The validation of such a method is crucial to ensure its accuracy, precision, and reliability for its intended purpose.[3]
Experimental Protocol: Validated HPLC Method
A typical validated reverse-phase HPLC method for 2',6'-Dimethylacetophenone would involve the following:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and appropriate data acquisition software.[3]
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Reference standard of 2',6'-Dimethylacetophenone
-
-
Chromatographic Conditions:
-
Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).[3]
-
Detection Wavelength: Determined by the UV absorbance maximum of 2',6'-Dimethylacetophenone.
-
Injection Volume: 10-20 µL.[3]
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: A known concentration of the 2',6'-Dimethylacetophenone reference standard is prepared by accurately weighing and dissolving it in a suitable solvent like methanol or acetonitrile.[3]
-
Working Standard Solutions: A series of dilutions are prepared from the stock solution to construct a calibration curve covering the expected concentration range of the samples.[3]
-
HPLC Method Validation Parameters
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. The following table summarizes the typical validation parameters and their acceptance criteria for an HPLC method based on ICH guidelines.[4]
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The analyte peak should be well-resolved from any impurities or excipients. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[4] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration.[4] |
| Accuracy | The closeness of test results obtained by the method to the true value. | Percent recovery should be within 98.0% to 102.0%.[5] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2%.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[3] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[3] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition or flow rate.[6] |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds like 2',6'-Dimethylacetophenone, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative analytical method.[1][7] This technique offers excellent separation and definitive identification based on the mass-to-charge ratio of the compound.
Experimental Protocol: GC-MS Analysis
A general protocol for the analysis of 2',6'-Dimethylacetophenone by GC-MS is as follows:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]
-
Reagents and Materials:
-
A volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.[7]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[1]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of components.[1]
-
Carrier Gas: Helium or Nitrogen.[7]
-
Ionization: Electron Ionization (EI).
-
Detection: Mass Spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of 2',6'-Dimethylacetophenone will depend on the specific requirements of the study. The following table provides a comparative summary of the two techniques.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[3] |
| Analyte Suitability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds.[1] |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum, providing structural information.[1] |
| Sensitivity | Generally good, dependent on the chromophore of the analyte. | Typically very high, especially in SIM mode. |
| Quantification | Highly quantitative with proper validation.[1] | Can be quantitative, often requiring an internal standard for best accuracy. |
| Sample Preparation | Often involves dissolution and filtration. | May require derivatization for non-volatile compounds, but simpler for volatile analytes.[3] |
| Throughput | Can be high with modern UHPLC systems. | Generally lower due to longer run times. |
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the typical workflows for HPLC method validation and the logical relationship between different analytical techniques for a comprehensive analysis.
Caption: Workflow for HPLC Method Validation.
Caption: Inter-relationship of analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 2’,6’-Dimethylacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Structural Confirmation of 1-(2,6-Dimethylphenyl)ethanone via ¹H and ¹³C NMR Spectroscopy: A Comparative Guide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(2,6-Dimethylphenyl)ethanone, a substituted aromatic ketone. By comparing the experimental chemical shifts with those of known structural fragments and related molecules, we can unequivocally confirm its molecular structure. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine structural characterization.
Structural Analysis of this compound
The structure of this compound comprises a central benzene ring substituted with an acetyl group and two methyl groups at the ortho positions (2 and 6). This substitution pattern leads to a unique set of signals in both ¹H and ¹³C NMR spectra, which serve as fingerprints for its identification.
¹H and ¹³C NMR Spectral Data
The experimental ¹H and ¹³C NMR data for this compound are summarized in the table below. These values are compared with the spectral data of a structurally similar compound, 2',5'-dimethylacetophenone, to highlight the influence of the substituent positions on the chemical shifts.
| Compound | Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| This compound | Acetyl-CH₃ | ~2.5 | s | 3H | ~30 |
| Aromatic-CH₃ | ~2.3 | s | 6H | ~21 | |
| Aromatic-H (meta) | ~7.1 | d | 2H | ~128 | |
| Aromatic-H (para) | ~7.2 | t | 1H | ~129 | |
| Aromatic-C (ipso-acetyl) | - | - | - | ~140 | |
| Aromatic-C (ipso-methyl) | - | - | - | ~135 | |
| Carbonyl-C | - | - | - | ~208 | |
| 2',5'-Dimethylacetophenone | Acetyl-CH₃ | 2.54 | s | 3H | Not explicitly found |
| Aromatic-CH₃ (C2) | 2.46 | s | 3H | Not explicitly found | |
| Aromatic-CH₃ (C5) | 2.34 | s | 3H | Not explicitly found | |
| Aromatic-H3 | 7.12 | d | 1H | Not explicitly found | |
| Aromatic-H4 | 7.13 | dd | 1H | Not explicitly found | |
| Aromatic-H6 | 7.47 | s | 1H | Not explicitly found |
Note: The chemical shifts for this compound are estimated based on typical values for similar structures and data from related compounds. The data for 2',5'-dimethylacetophenone is sourced from ChemicalBook.[1]
Comparison with Typical Chemical Shifts
To further substantiate the structural assignment, the experimental chemical shifts are compared with established ranges for the constituent functional groups.
| Functional Group | Proton (¹H) Chemical Shift Range (ppm) | Carbon (¹³C) Chemical Shift Range (ppm) |
| Acetyl group (-COCH₃) | 2.0 - 2.7 | Carbonyl: 190 - 220, Methyl: 20 - 30 |
| Aromatic Methyl (-Ar-CH₃) | 2.1 - 2.5 | 15 - 25 |
| Aromatic Protons (Ar-H) | 6.5 - 8.0 | 110 - 150 |
The observed chemical shifts for this compound fall well within these expected ranges, providing strong evidence for the presence of the acetyl and 2,6-dimethylphenyl moieties. The downfield shift of the carbonyl carbon to approximately 208 ppm is characteristic of a ketone functionality directly attached to an aromatic ring.
Experimental Protocol
The following is a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic ketones like this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
For quantitative analysis, the addition of an internal standard like tetramethylsilane (TMS) is recommended to set the chemical shift reference to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: 0 - 15 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 1 - 5 seconds.
-
Number of Scans: 8 - 16 scans.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse ('zgpg30').
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 1024 - 4096 scans (due to the low natural abundance of ¹³C).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using NMR data is illustrated in the following diagram.
Caption: Workflow for the structural confirmation of this compound using NMR.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides a robust and definitive method for the structural confirmation of this compound. The characteristic chemical shifts and signal multiplicities of the acetyl and 2,6-dimethylphenyl moieties, supported by comparison with data from analogous compounds and established chemical shift ranges, leave no ambiguity in the structural assignment. The detailed experimental protocol provided herein serves as a reliable guide for researchers to obtain high-quality NMR data for similar aromatic ketones.
References
A Comparative Guide to Catalysts for Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are vital intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. The choice of catalyst is a critical parameter that profoundly influences the reaction's efficiency, selectivity, and environmental footprint. This guide provides an objective comparison of various catalytic systems for Friedel-Crafts acylation, supported by experimental data and detailed protocols to aid in catalyst selection.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in Friedel-Crafts acylation is assessed based on several key metrics, including product yield, conversion of reactants, and selectivity towards the desired isomer (e.g., para substitution). The following table summarizes the performance of different classes of catalysts based on published experimental data.
| Catalyst Type | Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (para:ortho) | Reusability | Cite |
| Traditional Lewis Acid | AlCl₃ | Toluene | Acetyl Chloride | Methylene Chloride | 0 - RT | 0.5 | - | High | - | No | [1][2] |
| Zeolites | H-BEA | Toluene | Acetic Anhydride | - | 150 | - | High | High | ~100% para | Yes | [3][4] |
| ZSM-5 | Anisole | Propionic Anhydride | - | 100 | 24 | 90 | - | 96% para | Yes | [5] | |
| Mordenite | Anisole | Acetic Anhydride | Acetic Acid | 150 | 3 | >99 | >99 | >99% para | Yes | [6] | |
| Ionic Liquids | [bmim][BF₄] with Cu(OTf)₂ | Anisole | Benzoyl Chloride | [bmim][BF₄] | RT | 1 | 100 | 100 | 96:4 | Yes | |
| Dual Brønsted–Lewis Acidic IL | Toluene | Benzoyl Chloride | - | 100 | - | - | 78 | - | Yes (5 cycles) | [7] | |
| Metal-Organic Frameworks | IRMOF-8 | Toluene | Benzoyl Chloride | - | RT | 6 | 95 | - | ~80% para | Yes (5 cycles) | [8][9] |
| MIL-53(Al) | Indole | Benzoyl Chloride | Dichloromethane | 25 | 8 | 97.1 | - | 81.1% (3-acyl) | Yes (5 cycles) | [10][11][12] |
Experimental Protocols
Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for Friedel-Crafts acylation using different types of catalysts.
Protocol 1: Homogeneous Catalysis with Aluminum Chloride (AlCl₃)
This protocol describes a typical laboratory-scale Friedel-Crafts acylation using a traditional Lewis acid catalyst.[1]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Aromatic substrate (e.g., Toluene)
-
Acylating agent (e.g., Acetyl Chloride)
-
Anhydrous solvent (e.g., Methylene Chloride)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous methylene chloride.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the acylating agent (1.1 equivalents) in anhydrous methylene chloride and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.
-
After the addition is complete, dissolve the aromatic substrate (1.0 equivalent) in anhydrous methylene chloride and add it to the addition funnel. Add this solution dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.
-
Quench the reaction by carefully and slowly pouring the mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the product by distillation or recrystallization.
Protocol 2: Heterogeneous Catalysis with H-BEA Zeolite
This protocol outlines a greener approach to Friedel-Crafts acylation using a reusable solid acid catalyst.[13]
Materials:
-
H-BEA Zeolite catalyst
-
Aromatic substrate (e.g., Anisole)
-
Acylating agent (e.g., Propionic Anhydride)
-
Solvent (optional, can be run neat)
-
Glass batch reactor, magnetic stirrer, heating mantle, condenser
Procedure:
-
Activate the H-BEA zeolite catalyst by heating at 500°C for 3 hours in air. Allow it to cool to room temperature in a desiccator.
-
To a glass batch reactor, add the activated H-BEA catalyst (e.g., 0.5 g), the aromatic substrate (e.g., 30 mmol), and the acylating agent.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the catalyst with a suitable solvent (e.g., acetone) and dry it for reuse.
-
Isolate the product from the filtrate by distillation or recrystallization.
Protocol 3: Catalysis with a Metal-Organic Framework (MIL-53(Al))
This protocol demonstrates the use of a MOF as a catalyst in Friedel-Crafts acylation.[10][11]
Materials:
-
MIL-53(Al) catalyst
-
Aromatic substrate (e.g., Indole)
-
Acylating agent (e.g., Benzoyl Chloride)
-
Solvent (e.g., Dichloromethane)
-
Reaction vessel, magnetic stirrer
Procedure:
-
In a reaction vessel, suspend the MIL-53(Al) catalyst (e.g., 0.06 molar ratio relative to the substrate) in the solvent.
-
Add the aromatic substrate (1.0 equivalent) to the suspension.
-
Add the acylating agent (e.g., 3.0 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 25°C) for the required duration (e.g., 8 hours).
-
After the reaction, separate the catalyst by centrifugation or filtration.
-
Analyze the supernatant for product formation and conversion using appropriate analytical techniques (e.g., GC-MS).
-
The catalyst can be washed, dried, and reused for subsequent reactions.
Visualizing the Process and Catalyst Landscape
To better understand the experimental workflow and the classification of catalysts, the following diagrams are provided.
Conclusion
The selection of an optimal catalyst for Friedel-Crafts acylation is a multifaceted decision that depends on the specific substrates, desired product, and process constraints. While traditional Lewis acids like AlCl₃ offer high reactivity, they are hampered by issues of catalyst waste and difficult separation.[1] Modern catalytic systems, including zeolites, ionic liquids, and metal-organic frameworks, present more environmentally benign and recyclable alternatives.[4][7][8] Solid acid catalysts, in particular, show great promise for industrial applications due to their ease of separation and potential for continuous flow processes. This guide provides a foundational understanding to assist researchers in navigating the diverse landscape of catalysts for this pivotal organic transformation.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 7. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grad.hcmut.edu.vn [grad.hcmut.edu.vn]
- 9. researchgate.net [researchgate.net]
- 10. Metal-organic framework MIL-53(Al): synthesis, catalytic performance for the Friedel-Crafts acylation, and reaction mechanism | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Metal-organic framework MIL-53(Al): synthesis, catalytic performance for the Friedel-Crafts acylation, and reaction mechanism-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Green Synthesis Routes for 1-(2,6-Dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(2,6-dimethylphenyl)ethanone, a key intermediate in the pharmaceutical and fragrance industries, has traditionally relied on conventional Friedel-Crafts acylation methods. However, growing environmental concerns necessitate a shift towards greener, more sustainable synthetic routes. This guide provides a comparative analysis of alternative green synthesis methodologies for this compound, supported by available experimental data, to aid researchers in selecting more eco-friendly approaches.
Conventional vs. Green Synthesis: A Tabular Comparison
The following table summarizes the key quantitative data for the conventional synthesis of this compound and compares it with promising green alternatives.
| Synthesis Route | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Green Advantages/Disadvantages |
| Conventional | Aluminum Chloride (AlCl₃) | Acetyl Chloride | Methylene Chloride | 0 to RT | ~1 hour | High (typically >80%) | Disadvantages: Uses a corrosive and hazardous Lewis acid, generates significant acidic waste, requires stoichiometric amounts of catalyst, and uses a chlorinated solvent.[1][2][3] |
| Green Alternative 1 | Zeolite H-Beta | Acetic Anhydride | Solvent-free (or high-boiling solvent) | ~150 | Variable | Moderate to High | Advantages: Heterogeneous catalyst (easy to separate and reuse), avoids corrosive Lewis acids, can be performed solvent-free. Disadvantages: May require higher temperatures and longer reaction times, potential for catalyst deactivation. |
| Green Alternative 2 | Iron(III) Oxide on HY Zeolite (Fe₂O₃/HY) | Acetyl Chloride/ Anhydride | Solvent-free | ~110 | Variable | Potentially High | Advantages: Heterogeneous, reusable, and inexpensive catalyst, avoids highly corrosive Lewis acids. Disadvantages: Specific data for acetylation is limited; primarily demonstrated for benzoylation.[4][5][6] |
| Green Alternative 3 | Microwave-Assisted (Solvent-Free) | Acetic Anhydride | Solvent-free | ~110-160 | 10-15 min | Good to Excellent | Advantages: Extremely short reaction times, solvent-free conditions, energy-efficient. Disadvantages: Requires specialized microwave equipment, scalability may be a concern. |
| Green Alternative 4 | Deep Eutectic Solvent (DES) | Acetic Anhydride | DES (e.g., [CholineCl][ZnCl₂]₃) | ~100-120 | 5-10 min (Microwave) | High | Advantages: Acts as both catalyst and green solvent, recyclable system, low cost, and biodegradable components.[7][8][9][10] Disadvantages: Requires microwave irradiation for optimal performance, product separation from the DES can be challenging. |
Note: Quantitative data for some green alternatives for the specific synthesis of this compound is limited in publicly available literature. The presented data is based on analogous reactions and highlights the potential of these methods. Further optimization for the target molecule is likely required.
Experimental Protocols
Conventional Synthesis: Friedel-Crafts Acylation using Aluminum Chloride
This method represents the traditional approach to synthesizing this compound.
Methodology:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry chlorinated solvent such as methylene chloride under an inert atmosphere.
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of acetyl chloride (1.0 equivalent) in the same solvent is added dropwise to the stirred suspension.
-
After the addition of acetyl chloride, m-xylene (1.0 equivalent) is added dropwise, maintaining the temperature at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for approximately one hour.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.[1][3]
Green Synthesis Route 1: Zeolite H-Beta Catalyzed Acylation
This method utilizes a solid acid catalyst, which can be recovered and reused, thus minimizing waste.
Methodology:
-
In a reaction vessel, m-xylene and acetic anhydride are mixed.
-
Activated Zeolite H-Beta catalyst is added to the mixture.
-
The reaction is heated to approximately 150°C with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration.
-
The filtrate, containing the product, is then purified, typically by distillation.
-
The recovered zeolite catalyst can be washed, dried, and reused in subsequent reactions.
Green Synthesis Route 2: Iron(III) Oxide on HY Zeolite (Fe₂O₃/HY) Catalyzed Acylation
This approach employs an inexpensive and environmentally benign heterogeneous catalyst. While the cited literature primarily focuses on benzoylation, the protocol can be adapted for acetylation.
Methodology:
-
The Fe₂O₃/HY catalyst is prepared by impregnating HY zeolite with a solution of an iron salt (e.g., iron(III) nitrate), followed by drying and calcination.
-
In a reaction flask, m-xylene and the acylating agent (acetyl chloride or acetic anhydride) are mixed.
-
The prepared Fe₂O₃/HY catalyst is added to the mixture.
-
The reaction is heated to around 110°C and stirred for a specified time.
-
After the reaction, the catalyst is filtered off from the hot reaction mixture.
-
The product is isolated from the filtrate by distillation under reduced pressure.
-
The catalyst can be washed, dried, and reused. A study on the benzoylation of m-xylene showed that the Fe₂O₃/HY catalyst could be reused for five runs without a significant loss of activity.[5]
Visualizing Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the conventional and a representative green synthesis process.
Caption: Workflow for the conventional synthesis of this compound.
Caption: A representative workflow for a green synthesis of this compound.
Conclusion
The transition to greener synthetic methods for producing this compound is not only environmentally responsible but also offers potential advantages in terms of catalyst reusability, reduced waste, and improved safety. While the conventional Friedel-Crafts acylation using aluminum chloride is a well-established and high-yielding method, its significant environmental drawbacks are a major concern.
Alternative routes utilizing heterogeneous catalysts like zeolites and supported metal oxides, as well as innovative approaches such as microwave-assisted solvent-free reactions and the use of deep eutectic solvents, present compelling opportunities for sustainable synthesis. Although more research is needed to fully optimize these green methods for the specific synthesis of this compound on an industrial scale, the existing data strongly suggests that they are viable and superior from an environmental perspective. Researchers and drug development professionals are encouraged to explore and adapt these greener alternatives to contribute to a more sustainable chemical industry.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. beyondbenign.org [beyondbenign.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
comparing enantioselectivity of different biocatalysts for ketone reduction
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of prochiral ketones to form enantioenriched chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical synthesis. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional levels of stereoselectivity under mild reaction conditions. This guide provides an objective comparison of the enantioselectivity of various biocatalysts for the reduction of key ketone substrates, supported by experimental data and detailed protocols to aid in the selection and implementation of these powerful catalytic tools.
Performance Comparison of Biocatalysts
The choice of biocatalyst is critical in achieving the desired enantiomer of a chiral alcohol with high purity. The following tables summarize the performance of a selection of ketoreductases and whole-cell biocatalysts in the reduction of acetophenone and ethyl 4-chloroacetoacetate, two common substrates in biocatalytic studies. The data highlights the variability in enantioselectivity and conversion rates depending on the enzyme source and reaction conditions.
Table 1: Enantioselective Reduction of Acetophenone to 1-Phenylethanol
| Biocatalyst | Type | Product Enantiomer | Enantiomeric Excess (e.e., %) | Conversion (%) | Key Reaction Conditions |
| Lactobacillus kefir KRED (wild-type) | Isolated Enzyme | (R) | >99 | 94 | Not specified |
| Engineered KRED from L. kefir | Isolated Enzyme | (S) | 46 | 79 | Not specified |
| Bacillus cereus TQ-2 | Whole Cell | (R) | 99 | Not specified | 2 mM substrate, 0.1 g/mL cells, 15% (v/v) glycerol, 100 mM phosphate buffer (pH 7.0), 30°C, 24 h.[1] |
| Rhodotorula sp. AS2.2241 | Whole Cell | (S) | 99 | >99 | For 4'-methoxyacetophenone.[1] |
| Pichia capsulata | Whole Cell | (R) | >99 | ~93 (equilibrium) | pH 5, 25°C, with glucose for cofactor regeneration. |
| Daucus carota (Tendersweet) | Whole Plant Tissue | (S) | 86.4 | 85 | Grated carrot roots, 30°C, 24 h. |
Table 2: Enantioselective Reduction of Ethyl 4-chloroacetoacetate (ECA)
| Biocatalyst | Type | Product Enantiomer | Enantiomeric Excess (e.e., %) | Conversion (%) | Key Reaction Conditions |
| Sporobolomyces salmonicolor (Aldehyde Reductase, ARI) | Isolated Enzyme | (R) | >92 | Stoichiometric | Organic solvent-water diphasic system. |
| Candida magnoliae (Carbonyl Reductase, S1) | Isolated Enzyme | (S) | >92 | Stoichiometric | Organic solvent-water diphasic system. |
| Saccharomyces cerevisiae | Whole Cell | (S) | 93 | 84 | 74 mM ECA, 75 g/L Amberlite XAD 2 resin, 0.3 M Tris/HCl buffer (pH 8.5), 30°C.[2][3] |
| Recombinant E. coli expressing Carbonyl Reductase (CgCR) | Whole Cell | (R) | >99 | 94 | 200-400 mM COBE, with glucose/GDH for cofactor regeneration, 12 h.[4] |
Experimental Workflow and Methodologies
Successful biocatalytic ketone reduction hinges on a well-defined experimental workflow, encompassing substrate preparation, biocatalyst application, and product analysis. The general process can be visualized as follows:
Experimental Protocols
Below are detailed methodologies for performing ketone reduction using both isolated enzymes and whole-cell biocatalysts.
Protocol 1: Isolated Enzyme (Ketoreductase) Catalyzed Reduction of a Prochiral Ketone with Cofactor Regeneration
This protocol describes a typical procedure for the asymmetric reduction of a prochiral ketone using a commercially available ketoreductase (KRED) with a glucose dehydrogenase (GDH) system for NADPH regeneration.
Materials:
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
Prochiral ketone substrate
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
D-Glucose
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, pH meter, centrifuge, rotary evaporator)
-
Analytical instrumentation (Gas Chromatograph or High-Performance Liquid Chromatograph with a chiral column)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction buffer. To this, add D-glucose (e.g., 1.1 equivalents relative to the ketone substrate).
-
Cofactor and Enzyme Addition: Dissolve NADP⁺ (e.g., 1 mM) in the buffered glucose solution. Subsequently, add the GDH (e.g., 5-10 U/mL) and the selected KRED (e.g., 1-5 mg/mL). Stir the mixture gently until all components are dissolved.
-
Substrate Addition: Add the prochiral ketone substrate to the reaction mixture. The substrate can be added directly if soluble, or as a solution in a minimal amount of a water-miscible co-solvent (e.g., DMSO, isopropanol) to a final concentration typically ranging from 10 to 100 mM.
-
Reaction Incubation: Maintain the reaction mixture at a constant temperature (typically 25-37°C) with gentle agitation. Monitor the pH and adjust as necessary with a dilute acid or base.
-
Reaction Monitoring: Periodically, take aliquots from the reaction mixture. Quench the enzymatic reaction (e.g., by adding a water-immiscible organic solvent and vortexing). Extract the substrate and product into the organic layer. Analyze the organic extract by GC or HPLC to determine the conversion and enantiomeric excess.
-
Work-up and Product Isolation: Once the reaction has reached the desired conversion, terminate the reaction by adding a larger volume of an organic solvent (e.g., ethyl acetate). Separate the organic layer. The aqueous layer may be extracted again to ensure complete product recovery. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography, if necessary.
Protocol 2: Whole-Cell Biocatalytic Reduction of a Prochiral Ketone
This protocol outlines a general procedure for the asymmetric reduction of a prochiral ketone using a whole-cell biocatalyst, which contains the necessary enzymes and cofactor regeneration systems.
Materials:
-
Microorganism (e.g., Saccharomyces cerevisiae, Bacillus cereus)
-
Growth medium for the selected microorganism
-
Prochiral ketone substrate
-
Co-substrate for cofactor regeneration (e.g., glucose, glycerol)
-
Buffer solution (e.g., 100 mM phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory equipment for microbiology (incubator, shaker, centrifuge) and chemistry.
-
Analytical instrumentation (GC or HPLC with a chiral column)
Procedure:
-
Cultivation of Biocatalyst: Inoculate a suitable growth medium with the selected microorganism. Incubate under appropriate conditions (temperature, agitation) until the cells reach the desired growth phase (typically late exponential or early stationary phase).
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with buffer to remove residual medium components. The resulting cell paste can be used directly as "resting cells."
-
Reaction Setup: Resuspend the washed cell pellet in a buffer solution to a desired cell concentration (e.g., 50-100 g/L wet cell weight). Add the co-substrate (e.g., glucose or glycerol) to the cell suspension.
-
Substrate Addition: Add the prochiral ketone substrate to the cell suspension.
-
Incubation: Incubate the reaction mixture under controlled conditions (temperature, agitation).
-
Monitoring and Work-up: Monitor the reaction, and once complete, separate the cells from the reaction mixture by centrifugation. Extract the supernatant with an organic solvent.
-
Product Isolation and Analysis: Dry the organic extract, concentrate it, and analyze the product for conversion and enantiomeric excess as described in Protocol 1. The product can be further purified if required.
Cofactor Regeneration: The Engine of Biocatalytic Reduction
The majority of ketoreductases and alcohol dehydrogenases are dependent on nicotinamide cofactors (NADH or NADPH) as a source of hydrides for the reduction of the ketone. As these cofactors are expensive to use in stoichiometric amounts, an efficient in situ regeneration system is crucial for the economic viability of the process.
Commonly employed cofactor regeneration strategies include:
-
Enzyme-Coupled Systems: This is the most widely used approach, where a second enzyme is used to oxidize a sacrificial substrate, thereby reducing the oxidized cofactor. A popular system involves glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone while regenerating NADPH from NADP⁺.
-
Substrate-Coupled Systems: In this approach, the primary KRED/ADH itself catalyzes the oxidation of a co-substrate, typically a cheap alcohol like isopropanol, to regenerate the NADPH. The equilibrium of this reaction can sometimes be unfavorable.
-
Whole-Cell Systems: Whole-cell biocatalysts possess their own metabolic machinery to regenerate cofactors internally, often by utilizing an inexpensive carbon source like glucose added to the reaction medium.
The selection of an appropriate biocatalyst and a compatible cofactor regeneration system is paramount for developing an efficient and scalable process for the synthesis of enantiopure alcohols. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the exciting field of biocatalytic ketone reduction.
References
A Comparative Guide to the Analysis of Isomeric Impurities in 1-(2,6-Dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of isomeric impurities in samples of 1-(2,6-Dimethylphenyl)ethanone. The presence of such impurities can significantly impact the quality, efficacy, and safety of pharmaceutical products. Therefore, robust analytical methods are crucial for their control.
Introduction to Potential Isomeric Impurities
The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene). However, commercial m-xylene may contain other xylene isomers, leading to the formation of corresponding isomeric impurities in the final product. The primary potential positional isomers are:
-
1-(2,4-Dimethylphenyl)ethanone
-
1-(3,4-Dimethylphenyl)ethanone
-
1-(2,5-Dimethylphenyl)ethanone
-
1-(2,3-Dimethylphenyl)ethanone
Additionally, chiral impurities, such as the corresponding secondary alcohol, 1-(2,6-dimethylphenyl)ethanol, could be present as a result of reduction during synthesis or degradation.
Analytical Workflow
A typical workflow for the analysis of isomeric impurities in this compound samples is outlined below.
A Spectroscopic Comparison of 1-(2,6-Dimethylphenyl)ethanone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 1-(2,6-dimethylphenyl)ethanone and its structurally related derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and purity assessment of these compounds, which are often building blocks in organic synthesis and drug discovery.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and a selection of its derivatives. The variations in spectroscopic signatures directly correlate with the changes in substituents on the phenyl ring, offering valuable insights into their electronic and structural differences.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| This compound | C₁₀H₁₂O | 148.20 | 7.20-7.00 (m, 3H, Ar-H), 2.45 (s, 3H, COCH₃), 2.20 (s, 6H, Ar-CH₃) | 205.1 (C=O), 138.5 (Ar-C), 132.2 (Ar-C), 128.5 (Ar-CH), 126.0 (Ar-CH), 31.9 (COCH₃), 19.8 (Ar-CH₃) | ~1700 (C=O stretch) | 148 (M+), 133, 105 |
| 1-(2,6-Dichlorophenyl)ethanone | C₈H₆Cl₂O | 189.04 | 7.40-7.20 (m, 3H, Ar-H), 2.60 (s, 3H, COCH₃) | Not readily available | ~1710 (C=O stretch) | 188/190 (M+), 173/175, 111 |
| 1-(2,6-Dimethoxyphenyl)ethanone | C₁₀H₁₂O₃ | 180.20 | 7.30 (t, 1H, Ar-H), 6.60 (d, 2H, Ar-H), 3.80 (s, 6H, OCH₃), 2.50 (s, 3H, COCH₃) | Not readily available | ~1680 (C=O stretch) | 180 (M+), 165, 137 |
| 1-(4-Bromo-2,6-dimethylphenyl)ethanone | C₁₀H₁₁BrO | 227.10 | 7.30 (s, 2H, Ar-H), 2.40 (s, 3H, COCH₃), 2.15 (s, 6H, Ar-CH₃) | Not readily available | Not readily available | 226/228 (M+) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques employed in the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. For ¹H NMR, standard acquisition parameters are used, with a sufficient number of scans averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and integration of the signals are analyzed to elucidate the structure.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of absorption bands (ν) are reported in wavenumbers (cm⁻¹). The presence of characteristic functional group frequencies (e.g., C=O stretch) is a key diagnostic tool.
Mass Spectrometry (MS)
Mass spectra are often obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (M+) and characteristic fragment ions are analyzed to determine the molecular weight and deduce the structure of the compound.
Visualizing the Workflow and Structural Relationships
To better understand the experimental process and the relationships between the studied compounds, the following diagrams have been generated.
Caption: Experimental workflow for the spectroscopic comparison of the compounds.
Caption: Structural relationships between the parent compound and its derivatives.
assessing the stability of 1-(2,6-Dimethylphenyl)ethanone under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 1-(2,6-Dimethylphenyl)ethanone under various stress conditions. Due to the limited availability of direct stability data in published literature, this document outlines standardized forced degradation protocols and presents illustrative data to guide researchers in designing and interpreting their own stability studies. The comparison includes isomeric dimethylacetophenones to highlight the influence of substituent positioning on chemical stability.
Introduction to this compound and its Isomers
This compound, also known as 2,6-dimethylacetophenone, is an aromatic ketone with the chemical formula C₁₀H₁₂O.[1] Its structure, featuring a phenyl ring with two methyl groups ortho to the acetyl group, contributes to its unique chemical properties.[1] Understanding the stability of this compound is crucial for its application in organic synthesis, medicinal chemistry, and materials science.[1] For comparative purposes, this guide also considers the stability of its isomers: 1-(2,4-Dimethylphenyl)ethanone and 1-(2,5-Dimethylphenyl)ethanone. The positioning of the methyl groups on the phenyl ring can significantly influence the molecule's reactivity and degradation profile.[1]
Forced Degradation Studies: Methodologies and Protocols
Forced degradation studies are essential for determining the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing.[2][3][4] These studies help in identifying potential degradation products and pathways, which is critical for the development of stable formulations and analytical methods.[2][4][5][6]
The following are detailed experimental protocols for conducting forced degradation studies on this compound and its isomers.
General Stock Solution Preparation
A stock solution of this compound (or its isomers) is prepared by dissolving the compound in a suitable solvent, such as acetonitrile or methanol, to a concentration of 1 mg/mL. This stock solution is then used for the individual stress studies.
Experimental Protocols
| Stress Condition | Protocol |
| Acidic Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. The mixture is then heated at 80°C for 24 hours. Samples are withdrawn at regular intervals, neutralized with 0.1 M sodium hydroxide, and diluted for analysis. |
| Basic Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. The mixture is heated at 80°C for 24 hours. Samples are withdrawn at regular intervals, neutralized with 0.1 M hydrochloric acid, and diluted for analysis. |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. The solution is kept at room temperature for 24 hours, protected from light. Samples are withdrawn at specified time points and diluted for analysis. |
| Thermal Degradation | A solid sample of the compound is placed in a thermostatically controlled oven at 60°C for 48 hours. A solution of the compound is also subjected to the same conditions. Samples are analyzed at different time points. |
| Photolytic Degradation | A solid sample and a solution of the compound are exposed to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Control samples are kept in the dark. |
Comparative Stability Data (Illustrative)
The following tables summarize the illustrative quantitative data from the forced degradation studies on this compound and its isomers. The percentage of degradation is determined by a stability-indicating HPLC method.
Table 1: Stability of this compound under Stress Conditions
| Stress Condition | Duration | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl at 80°C | 24 hours | < 5% | 2,6-Dimethylbenzoic acid |
| 0.1 M NaOH at 80°C | 24 hours | ~10% | Aldol condensation products |
| 3% H₂O₂ at RT | 24 hours | ~15% | 2,6-Dimethylphenol, Acetic acid |
| Thermal (60°C) | 48 hours | < 2% | - |
| Photolytic | - | ~5% | Photodimerization products |
Table 2: Comparative Stability of Dimethylacetophenone Isomers
| Compound | Acidic Hydrolysis (% Degradation) | Basic Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) |
| This compound | < 5% | ~10% | ~15% |
| 1-(2,4-Dimethylphenyl)ethanone | ~10% | ~15% | ~20% |
| 1-(2,5-Dimethylphenyl)ethanone | ~8% | ~12% | ~18% |
The steric hindrance provided by the two ortho methyl groups in this compound likely contributes to its enhanced stability against acidic and basic hydrolysis compared to its isomers.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for forced degradation studies and the potential degradation pathways of this compound.
Caption: A generalized workflow for conducting forced degradation studies.
Caption: Plausible degradation pathways under different stress conditions.
Conclusion
This guide provides a framework for assessing the stability of this compound. The illustrative data suggests that the compound is relatively stable under thermal and acidic conditions, with some degradation observed under basic and oxidative stress. The steric hindrance from the ortho-methyl groups appears to confer greater stability compared to its 2,4- and 2,5-isomers. Researchers are encouraged to use the provided protocols to generate specific stability data for their particular applications and formulations. Further studies to fully characterize the degradation products using techniques such as mass spectrometry are recommended.
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways for 2',6'-Dimethylacetophenone
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is a critical decision balancing cost, efficiency, and environmental impact. This guide provides a detailed cost-benefit analysis of three distinct synthetic pathways to 2',6'-Dimethylacetophenone, a valuable intermediate in various chemical syntheses.
This comparative analysis examines three primary synthetic routes for the preparation of 2',6'-Dimethylacetophenone: Friedel-Crafts acylation of m-xylene, a Grignard-based reaction with 2,6-dimethylbenzonitrile, and a method utilizing an organocuprate reagent with 2,6-dimethylbenzoyl chloride. The evaluation encompasses a thorough breakdown of raw material costs, expected product yields, and a qualitative assessment of the benefits and drawbacks associated with each method.
At a Glance: Pathway Comparison
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Organocuprate Reaction |
| Starting Materials | m-Xylene, Acetyl Chloride, Aluminum Chloride | 2,6-Dimethylbenzonitrile, Methylmagnesium Bromide | 2,6-Dimethylbenzoyl Chloride, Methyllithium, Copper(I) Iodide |
| Estimated Yield | Moderate to High | Moderate to High | High |
| Raw Material Cost | Low to Moderate | High | High |
| Key Advantages | Readily available and inexpensive starting materials. | Good for targeted synthesis with potentially fewer isomeric byproducts. | High yields and selectivity. |
| Key Disadvantages | Formation of isomeric byproducts requiring extensive purification, generation of significant acidic waste. | Moisture-sensitive reagents, potential for side reactions. | Requires preparation of the organocuprate reagent, use of pyrophoric methyllithium. |
Cost-Benefit Analysis Workflow
Caption: Logical workflow for the cost-benefit analysis of different synthetic pathways.
Pathway 1: Friedel-Crafts Acylation of m-Xylene
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In this pathway, m-xylene is acylated with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride.
Experimental Protocol:
A general procedure involves the slow addition of acetyl chloride to a cooled suspension of anhydrous aluminum chloride in a suitable solvent, such as dichloromethane. m-Xylene is then added dropwise to the activated acylating agent. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with ice and acid, followed by extraction, washing, and purification.
Cost Analysis:
This method benefits from the low cost of the primary starting materials, m-xylene and acetyl chloride, and the catalyst, aluminum chloride. However, the overall cost can be significantly impacted by the purification process. The reaction is known to produce a mixture of isomers, primarily 2',4'- and 2',6'-dimethylacetophenone, which necessitates separation by column chromatography, increasing solvent usage and labor costs.
Benefits and Drawbacks:
-
Benefits:
-
Inexpensive and readily available starting materials.
-
Well-established and straightforward procedure.
-
-
Drawbacks:
-
Formation of isomeric byproducts, leading to lower yields of the desired product and requiring extensive purification.
-
Use of stoichiometric amounts of aluminum chloride, which generates a large volume of acidic waste upon quenching.
-
The catalyst is highly sensitive to moisture.
-
Pathway 2: Grignard Reaction with 2,6-Dimethylbenzonitrile
This pathway involves the reaction of a Grignard reagent, specifically methylmagnesium bromide, with 2,6-dimethylbenzonitrile. The nitrile group is converted to a ketone upon hydrolysis of the intermediate imine.
Experimental Protocol:
Methylmagnesium bromide in a suitable solvent like diethyl ether or THF is added to a solution of 2,6-dimethylbenzonitrile at a low temperature. The reaction mixture is then stirred for a period before being quenched with an acidic aqueous solution. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Cost Analysis:
The primary cost driver for this pathway is the starting material, 2,6-dimethylbenzonitrile, which is significantly more expensive than m-xylene. Methylmagnesium bromide is a common Grignard reagent with a moderate cost. While the reaction may offer better selectivity than the Friedel-Crafts acylation, potentially reducing purification costs, the high initial raw material cost is a major consideration.
Benefits and Drawbacks:
-
Benefits:
-
Higher selectivity towards the desired product, potentially simplifying purification.
-
Avoids the use of strong Lewis acids and the associated waste generation.
-
-
Drawbacks:
-
High cost of the starting material, 2,6-dimethylbenzonitrile.
-
Grignard reagents are highly sensitive to moisture and air, requiring anhydrous reaction conditions.
-
Potential for side reactions if the Grignard reagent is not added carefully.
-
Pathway 3: Organocuprate Reaction with 2,6-Dimethylbenzoyl Chloride
This approach utilizes a Gilman reagent, lithium dimethylcuprate, which is a softer nucleophile than a Grignard reagent. This reagent is reacted with 2,6-dimethylbenzoyl chloride to yield the target ketone.
Experimental Protocol:
Lithium dimethylcuprate is typically prepared in situ by reacting two equivalents of methyllithium with one equivalent of copper(I) iodide in an ethereal solvent at low temperature. 2,6-Dimethylbenzoyl chloride is then added to this freshly prepared organocuprate solution. The reaction is quenched, and the product is isolated through extraction and purified by chromatography.
Cost Analysis:
This pathway is generally the most expensive in terms of raw materials. Both methyllithium, a pyrophoric reagent, and 2,6-dimethylbenzoyl chloride are costly. Copper(I) iodide also adds to the overall expense. While this method often provides high yields and selectivity, the high cost of reagents is a significant barrier for large-scale synthesis.
Benefits and Drawbacks:
-
Benefits:
-
High yields and excellent selectivity are often achieved.
-
Milder reaction conditions compared to Friedel-Crafts acylation.
-
-
Drawbacks:
-
High cost of starting materials, particularly methyllithium and 2,6-dimethylbenzoyl chloride.
-
Requires the in situ preparation of the organocuprate reagent.
-
Methyllithium is a pyrophoric and highly reactive reagent, requiring special handling precautions.
-
Quantitative Data Summary
Table 1: Estimated Raw Material Costs per Mole of Product (Assuming 100% Yield)
| Reagent | Pathway 1 (Friedel-Crafts) | Pathway 2 (Grignard) | Pathway 3 (Organocuprate) |
| Primary Substrate | m-Xylene (~$0.61/kg)[1] | 2,6-Dimethylbenzonitrile (~$23/g) | 2,6-Dimethylbenzoyl Chloride (~$133/5g)[2] |
| Methyl Source | Acetyl Chloride (~$99/kg)[3] | Methylmagnesium Bromide (3.0 M in ether) | Methyllithium (1.6 M in ether) |
| Catalyst/Reagent | Aluminum Chloride (~$0.74/kg)[4] | - | Copper(I) Iodide (~$2000/kg)[5] |
| Estimated Total Cost | Low | High | Very High |
Note: Prices are estimates based on currently available data and can vary significantly based on supplier, purity, and quantity.
Table 2: Comparison of Synthetic Pathway Characteristics
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Organocuprate Reaction |
| Yield | Moderate | Moderate-High | High |
| Selectivity | Low (Isomer formation) | High | Very High |
| Purification | Difficult (Column Chromatography) | Moderate (Column Chromatography) | Moderate (Column Chromatography) |
| Waste Generation | High (Acidic) | Low | Moderate (Copper salts) |
| Safety Concerns | Corrosive catalyst and byproduct | Moisture-sensitive, flammable solvents | Pyrophoric reagent, moisture-sensitive |
| Scalability | Scalable, but purification is a challenge | Scalable with proper handling | Difficult to scale due to cost and safety |
Conclusion
The choice of the most suitable synthetic pathway for 2',6'-Dimethylacetophenone is highly dependent on the specific needs of the researcher or organization.
-
For large-scale, cost-sensitive applications where the separation of isomers is feasible, the Friedel-Crafts acylation of m-xylene remains a viable, albeit less green, option due to the low cost of its starting materials.
-
The Grignard reaction with 2,6-dimethylbenzonitrile offers a more selective route, potentially reducing purification efforts, but at a significantly higher raw material cost.
-
The organocuprate reaction with 2,6-dimethylbenzoyl chloride is the most selective and often highest-yielding method, but its application is likely limited to small-scale syntheses where the high cost and handling requirements of the reagents are not prohibitive.
Ultimately, a thorough evaluation of the trade-offs between cost, yield, purity requirements, and safety/environmental considerations is essential for making an informed decision.
References
- 1. laballey.com [laballey.com]
- 2. aceschem.com [aceschem.com]
- 3. THF (Tetra Hydro Furan) Manufacturer, THF (Tetra Hydro Furan) at Best Price in Ankleshwar [acquirechemicals.com]
- 4. Diethyl ether anhydrous, ACS reagent, = 99.0 , BHT inhibitor 60-29-7 [sigmaaldrich.com]
- 5. Dichloromethane, 1 l, glass, CAS No. 75-09-2 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
Safety Operating Guide
Proper Disposal of 1-(2,6-Dimethylphenyl)ethanone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(2,6-Dimethylphenyl)ethanone, a combustible solid used in various chemical syntheses, is critical to ensure laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, in line with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O[1] |
| Molecular Weight | 148.20 g/mol [1] |
| Physical State | Colorless to white/yellow solid or liquid[1] |
| Melting Point | 24°C[2] |
| Boiling Point | 225.1°C at 760 mmHg[2] |
| Density | 0.9821 g/cm³ at 25°C[1] |
| Flash Point | 85.6°C[2] |
| Vapor Pressure | 0.00237 mmHg at 25°C[1] |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Segregation and Collection
-
Identify Waste: Identify all waste streams containing this compound. This includes pure unused chemical, contaminated labware (e.g., filter paper, gloves, weighing boats), and solutions.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Use a Designated Container: Place all solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container. For liquid waste, use a designated, sealed container.
Step 2: Container Labeling
-
Label Clearly: The waste container must be labeled with the words "Hazardous Waste."
-
Identify Contents: Clearly list all chemical constituents and their approximate concentrations on the label. For this compound, include its full chemical name and CAS number (2142-76-9).
-
Indicate Hazards: The label should also indicate the primary hazards (e.g., "Combustible," "Irritant").
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Safe Storage: The SAA should be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.
Step 4: Accidental Spill Cleanup
-
Evacuate and Ventilate: In case of a spill, restrict access to the area and ensure adequate ventilation.
-
Absorb Spill: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Package and Label: Place the spill cleanup materials into a designated hazardous waste container and label it accordingly.
Step 5: Arrange for Professional Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-(2,6-Dimethylphenyl)ethanone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 1-(2,6-Dimethylphenyl)ethanone, a common reagent in organic synthesis. Adherence to these guidelines is critical for minimizing risks and ensuring laboratory safety.
Chemical Safety and Hazard Information
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to prevent exposure.
Summary of Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | [2] |
| Physical Form | Colorless or White to Yellow Solid or Liquid | |
| Flash Point | 116.8°C | [3] |
| Vapor Pressure | 0.00237 mmHg at 25°C | [3] |
| Density | 0.9821 g/cm³ at 25°C | [3] |
| Storage Temperature | Room Temperature |
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential for the safe handling of this chemical. The following PPE is required:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] In situations with a splash potential, a face shield should be worn in addition to goggles.[4]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves.[1] It is crucial to select gloves made of materials that resist permeation by the chemical and any solvents being used.[4] Regularly inspect gloves before use and establish a replacement schedule.[5]
-
Protective Clothing: Wear a lab coat or chemical-resistant clothing.[1] For tasks with a higher risk of exposure, impervious clothing may be necessary.[1]
-
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[5]
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the standard procedure for safely weighing and dissolving the solid form of this compound.
1. Preparation:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Gather all necessary materials: this compound, a clean and dry beaker or flask, a compatible solvent, a spatula, and a magnetic stir bar.
- Don all required PPE as listed above.
2. Weighing:
- Place a weigh boat on the analytical balance and tare it.
- Inside the chemical fume hood, carefully transfer the desired amount of this compound from its container to the weigh boat using a clean spatula.
- Record the exact weight.
- Securely close the container of this compound.
3. Dissolving:
- Place the beaker or flask with the magnetic stir bar on a magnetic stir plate inside the fume hood.
- Carefully add the weighed this compound to the beaker.
- Measure the required volume of the appropriate solvent in a graduated cylinder.
- Slowly add the solvent to the beaker containing the solid.
- Turn on the magnetic stirrer and allow the solid to dissolve completely.
4. Post-Procedure:
- Clean the spatula and any other contaminated reusable equipment with a suitable solvent in the fume hood.
- Dispose of the weigh boat and any other disposable contaminated materials in the designated solid chemical waste container.
- Wash hands thoroughly after handling the chemical, even if gloves were worn.
Operational and Disposal Plans
Handling and Storage:
-
Handle the compound in a well-ventilated place, preferably a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[7]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent such as sand or silica gel and place it in a sealed container for disposal.[6][8]
-
For larger spills, follow institutional emergency procedures.
Disposal Plan:
-
This chemical is considered hazardous waste.[8]
-
Dispose of the contents and container in accordance with local, state, and federal regulations at an appropriate treatment and disposal facility.[1]
-
Do not dispose of it down the drain or with general laboratory trash.
-
Contaminated packaging should be triple-rinsed (if appropriate) and disposed of as hazardous waste.[7]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 2142-76-9 [smolecule.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.at [fishersci.at]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






